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  • Product: 2-Methoxyphenyl ethoxyacetate
  • CAS: 861524-13-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Molecular Characterization of 2-Methoxyphenyl Ethoxyacetate

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In the landscape of rational drug design and synthetic chemistry, esterification remains a cornerstone strategy for modulating the physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of rational drug design and synthetic chemistry, esterification remains a cornerstone strategy for modulating the physicochemical properties of active pharmaceutical ingredients (APIs). 2-Methoxyphenyl ethoxyacetate (CAS: 861524-13-2) is a specialized synthetic ester formed by the condensation of guaiacol (2-methoxyphenol) and ethoxyacetic acid[1]. This whitepaper provides an authoritative, step-by-step guide to the structural profiling, synthesis, and analytical characterization of this compound, emphasizing the causality behind specific experimental and pharmacokinetic behaviors.

Structural and Physicochemical Properties

The molecular architecture of 2-methoxyphenyl ethoxyacetate combines an electron-rich aromatic system with a flexible, hydrogen-bond-accepting aliphatic chain.

  • Guaiacol Moiety: Provides lipophilicity and membrane permeability. Guaiacol itself is an established expectorant and precursor to numerous flavorants and pharmaceuticals, possessing a LogP of approximately 1.32[2].

  • Ethoxyacetate Moiety: The ether linkage in the ethoxy group introduces significant rotational freedom and acts as a strong hydrogen-bond acceptor, which enhances aqueous solvation compared to purely aliphatic esters. The precursor, ethoxyacetic acid, has a pKa of 3.84, making it a moderately strong organic acid and an excellent leaving group during enzymatic hydrolysis[3].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Structural Significance
Chemical Name 2-Methoxyphenyl ethoxyacetateStandard IUPAC nomenclature.
CAS Number 861524-13-2Unique registry identifier for the ester[1].
Molecular Formula C11H14O4Defines exact mass and isotopic distribution[1].
Molecular Weight 210.23 g/mol Falls well within the Lipinski Rule of 5 optimal range (<500 Da) for passive diffusion[1].
H-Bond Donors 0The lack of OH/NH groups prevents strong intermolecular self-association, lowering the boiling point and enhancing lipid solubility.
H-Bond Acceptors 4The four oxygen atoms (ether and ester) facilitate interactions with aqueous solvent shells, preventing extreme hydrophobicity.
Synthesis Workflow: Step-by-Step Methodology

The synthesis of 2-methoxyphenyl ethoxyacetate requires careful selection of coupling reagents due to the slight electronic deactivation and steric hindrance of the ortho-methoxy group on the guaiacol phenol ring. The Steglich Esterification is the preferred self-validating protocol.

Experimental Protocol: Steglich Esterification
  • Reagent Preparation: Dissolve 1.0 equivalent of ethoxyacetic acid and 1.1 equivalents of guaiacol in anhydrous dichloromethane (CH₂Cl₂).

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive O-acylisourea intermediate back into the starting carboxylic acid.

  • Activation: Chill the reaction flask to 0°C. Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

    • Causality: EDC activates the carboxylic acid. DMAP acts as a nucleophilic catalyst, forming an acylpyridinium intermediate that is highly susceptible to nucleophilic attack by the sterically hindered guaiacol hydroxyl group.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the consumption of guaiacol via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system.

  • Aqueous Workup (Self-Validation): Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.

    • Causality: NaHCO₃ deprotonates and removes unreacted ethoxyacetic acid into the aqueous layer. HCl removes the basic DMAP and water-soluble EDC urea byproducts. This phase-separation strategy intrinsically validates the purity of the organic layer.

  • Purification: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography to isolate the pure 2-methoxyphenyl ethoxyacetate.

Synthesis A Guaiacol (2-Methoxyphenol) B Ethoxyacetic Acid C Coupling Reagents (EDC·HCl, DMAP) D Reaction Mixture (CH2Cl2, 0°C to RT) C->D E Aqueous Workup (NaHCO3, 1M HCl) D->E Completion (TLC) F Purification (Silica Gel) E->F Organic Layer G 2-Methoxyphenyl ethoxyacetate (Target Ester) F->G Pure Fractions AB AB AB->D

Fig 1. Step-by-step esterification workflow for 2-methoxyphenyl ethoxyacetate.

Pharmacokinetic Implications & Metabolic Cleavage

In drug development, esterification is frequently employed to create prodrugs that bypass first-pass metabolism or improve oral bioavailability. 2-Methoxyphenyl ethoxyacetate serves as an excellent model for a transient intermediate.

Upon systemic absorption, the ester bond is rapidly targeted by ubiquitous carboxylesterases (CE1 in the liver, CE2 in the intestine). The hydrolysis of this compound yields two distinct fragments:

  • Guaiacol: The active phenolic metabolite, which undergoes subsequent Phase II conjugation (glucuronidation or sulfation) to facilitate renal excretion[2].

  • Ethoxyacetic Acid: A highly water-soluble, non-toxic aliphatic acid that is readily cleared by the kidneys[3].

Metabolism A 2-Methoxyphenyl ethoxyacetate (Prodrug / Ester) B Carboxylesterases (Hepatic/Plasma) A->B Hydrolysis C Guaiacol (Active Metabolite) B->C D Ethoxyacetic Acid (Metabolite) B->D E Phase II Conjugation (Glucuronidation) C->E F Renal Excretion D->F E->F

Fig 2. Enzymatic hydrolysis and metabolic clearance pathway of the ester.

Analytical Characterization Protocol (LC-MS)

To ensure the structural integrity and purity of the synthesized 2-methoxyphenyl ethoxyacetate, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.

Step-by-Step LC-MS Protocol
  • Sample Preparation: Dilute the purified ester to a concentration of 1 µg/mL in a 50:50 mixture of Acetonitrile and LC-MS grade Water, supplemented with 0.1% Formic Acid.

    • Causality: The addition of formic acid lowers the pH, ensuring that the ether and ester oxygens are readily protonated during Electrospray Ionization (ESI), which drastically increases the signal-to-noise ratio in positive ion mode.

  • Chromatographic Separation: Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The lipophilic nature of the ester ensures it will be retained on the non-polar C18 stationary phase longer than any residual polar precursors (like ethoxyacetic acid), providing baseline resolution.

  • Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ mode.

    • Self-Validation: The protocol is validated by the presence of the protonated parent mass [M+H]⁺ at m/z 211.2 and the sodium adduct [M+Na]⁺ at m/z 233.2 . The absence of a peak at m/z 125.1 (protonated guaiacol) confirms that no degradation has occurred during ionization.

References
  • Title: 2-甲氧基苯基乙氧基乙酸酯_CAS:861524-13-2 - 华夏化工网 (HXChem Chemical Dictionary)
  • Source: wikipedia.
  • Source: ACS Publications (acs.org)

Sources

Exploratory

Thermodynamic Solubility Profiling of 2-Methoxyphenyl Ethoxyacetate in Polar Organic Solvents: A Methodological Guide

Physicochemical Architecture & Solvation Rationale As a Senior Application Scientist navigating early-stage drug development, understanding the precise solvation mechanics of your Active Pharmaceutical Ingredient (API) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Architecture & Solvation Rationale

As a Senior Application Scientist navigating early-stage drug development, understanding the precise solvation mechanics of your Active Pharmaceutical Ingredient (API) is paramount. 2-Methoxyphenyl ethoxyacetate (CAS: 861524-13-2) is a highly lipophilic aromatic ether-ester (Molecular Formula: C11​H14​O4​ ).

To accurately predict and measure its solubility in polar organic solvents, we must first deconstruct its molecular architecture:

  • Hydrophobic Core : The aromatic ring and the aliphatic ethoxy chain drive strong dispersion forces ( δD​ ).

  • Hydrogen Bond Acceptors : The molecule possesses four oxygen atoms (two ether linkages, one ester carbonyl, one ester oxygen) capable of acting as hydrogen bond acceptors.

  • Hydrogen Bond Donors : Zero. The absence of -OH or -NH groups means the molecule cannot donate hydrogen bonds.

Because the solute cannot donate hydrogen bonds, its solubility is maximized in solvents that provide strong dipole-dipole interactions and high dispersion forces without relying on the solute for H-bond donation. This is why polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the gold standards for this class of compounds.

Solvation Thermodynamics & The Hansen Framework

The thermodynamic compatibility between 2-methoxyphenyl ethoxyacetate and various solvents can be mapped using Hansen Solubility Parameters (HSP) [1]. The HSP framework dictates that the total cohesive energy of a liquid is divided into dispersion ( δD​ ), polar ( δP​ ), and hydrogen bonding ( δH​ ) forces. Solvation occurs spontaneously when the HSP coordinates of the solvent closely match those of the solute.

Why DMSO is the Gold Standard

DMSO ( δD​=18.4 , δP​=16.4 , δH​=10.2 MPa1/2 ) is an exceptional solvent for aromatic esters. Its highly exposed negative dipole (the oxygen atom) and buried positive dipole (the sulfur atom) allow it to efficiently solvate polarizable aromatic rings and interact with the ester's carbonyl carbon [2].

Conversely, protic solvents like Methanol ( δH​=22.3 MPa1/2 ) must break their own strong intermolecular hydrogen-bond networks to accommodate the solute. Because 2-methoxyphenyl ethoxyacetate cannot reciprocate with H-bond donation, the enthalpic penalty of cavity formation in methanol is higher, resulting in lower relative solubility.

Solvation_Mechanism Substrate 2-Methoxyphenyl Ethoxyacetate (H-Bond Acceptor) Inter1 Favorable: Dipole-Dipole & Dispersion Forces Substrate->Inter1 Inter2 Unfavorable: High Enthalpic Penalty (Unreciprocated H-Bonds) Substrate->Inter2 DMSO DMSO / DMF (Polar Aprotic) DMSO->Inter1 Strong Affinity MeOH Methanol / EtOH (Polar Protic) MeOH->Inter2 Weak Affinity

Caption: Thermodynamic solvation pathways of 2-methoxyphenyl ethoxyacetate in polar solvents.

Quantitative Solvent Profiling

Table 1: Physicochemical Properties & Predicted Solubility Profiles

SolventClassificationDielectric Constant ( ϵ )HSP ( δD​,δP​,δH​ )Predicted Solubility
DMSO Polar Aprotic46.718.4, 16.4, 10.2Very High (>100 mg/mL)
DMF Polar Aprotic36.717.4, 13.7, 11.3Very High (>100 mg/mL)
Acetonitrile Polar Aprotic37.515.3, 18.0, 6.1High (~50-100 mg/mL)
Methanol Polar Protic32.714.7, 12.3, 22.3Moderate (<50 mg/mL)

Note: HSP values sourced from established solvent databases [2].

Experimental Methodology: The Self-Validating Shake-Flask Protocol

Kinetic solubility assays (e.g., nephelometry/turbidimetry via solvent-shift) often overestimate solubility due to the formation of supersaturated states or amorphous precipitates. For rigorous formulation development, Thermodynamic Equilibrium Solubility must be determined using the isothermal Shake-Flask method coupled with High-Performance Liquid Chromatography (HPLC) [3].

As an expert practitioner, I mandate that this protocol be treated as a self-validating system. You cannot merely measure the liquid phase; you must validate the solid phase and check for chemical degradation.

Critical Causality: The Risk of Ester Hydrolysis in DMSO

A common pitfall in solubility screening is the use of non-anhydrous DMSO. While DMSO is aprotic, if it absorbs atmospheric moisture, it heavily desolvates hydroxide ions (or other trace nucleophiles). This desolvation makes the nucleophile hyper-reactive, significantly accelerating the base-catalyzed hydrolysis of the ethoxyacetate ester linkage [4]. Therefore, anhydrous solvents and HPLC-UV purity checks are non-negotiable to ensure you are measuring the solubility of the intact API, not its degradation products.

Step-by-Step Protocol
  • Solid Dispensing : Weigh an excess amount of 2-methoxyphenyl ethoxyacetate (e.g., 10-20 mg) into sealed, amber glass vials to prevent photodegradation.

  • Solvent Addition : Add 1.0 mL of anhydrous solvent (DMSO, DMF, Acetonitrile, etc.).

  • Isothermal Equilibration : Place the vials in an orbital shaker at 25°C ± 0.1°C at 400 rpm. Equilibrate for 24, 48, and 72 hours to ensure true thermodynamic equilibrium is reached [3].

  • Phase Separation : Centrifuge the suspension at 10,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. (Note: Discard the first 100 µL of filtrate to account for membrane adsorption).

  • Quantification (HPLC-UV) : Dilute the filtrate appropriately with the mobile phase and inject it into an HPLC system equipped with a C18 column and a UV/Diode-Array Detector. Quantify against a validated calibration curve. Monitor for secondary peaks indicating ester hydrolysis.

  • Solid-State Verification : Recover the residual solid from the filter. Analyze via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the API has not transformed into a DMSO-solvate or a different polymorph.

ShakeFlask_Workflow Start Excess Solute + Solvent (Anhydrous Conditions) Eq Isothermal Equilibration (24-72h, 25°C, 400 rpm) Start->Eq Sep Phase Separation (Centrifugation & Filtration) Eq->Sep Equilibrium Reached Liquid Saturated Supernatant Sep->Liquid Solid Residual Solid Phase Sep->Solid HPLC HPLC-UV Analysis (Quantification & Purity Check) Liquid->HPLC Assesses Dissolved API XRD XRPD / DSC Analysis (Polymorph & Solvate Check) Solid->XRD Validates Solid State

Caption: Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Data Interpretation & Formulation Implications

When analyzing the HPLC data, ensure that the concentration plateau has been reached between the 48-hour and 72-hour time points.

Table 2: Experimental Data Interpretation Matrix

Analytical OutputObservationCausality & Next Steps
HPLC Assay Concentration increases from 48h to 72h.Equilibrium not reached. Extend shaking to 96h.
HPLC Purity Appearance of a new peak at lower retention time.Ester hydrolysis occurred. Ensure strictly anhydrous conditions.
XRPD Analysis Shift in diffraction peaks of the residual solid.Solvate formation (e.g., DMSO-solvate). The measured solubility corresponds to the solvate, not the free API.

Formulation Best Practices: Because 2-methoxyphenyl ethoxyacetate exhibits exceptional solubility in DMSO and DMF, these solvents are ideal for preparing highly concentrated stock solutions for in vitro high-throughput screening (HTS). However, for in vivo dosing or final formulation, the toxicity of DMSO/DMF must be mitigated. The API's moderate solubility in less toxic polar solvents (like ethanol or specific lipidic excipients) should be leveraged using co-solvency models or self-microemulsifying drug delivery systems (SMEDDS) to maintain the drug in solution upon aqueous dilution.

References

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. URL: [Link]

  • Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Prof Steven Abbott. URL:[Link]

  • Determination of Thermodynamic Solubility. Bio-protocol. URL: [Link]

  • Ester Hydrolysis - Proven DMSO Reactions. gChem. URL:[Link]

Foundational

Thermodynamic Stability of 2-Methoxyphenyl Ethoxyacetate at Room Temperature: A Technical Whitepaper

Executive Summary The rational design and handling of aryl esters in drug development require a rigorous understanding of their thermodynamic and kinetic boundaries. 2-Methoxyphenyl ethoxyacetate (CAS: 861524-13-2)[1] is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and handling of aryl esters in drug development require a rigorous understanding of their thermodynamic and kinetic boundaries. 2-Methoxyphenyl ethoxyacetate (CAS: 861524-13-2)[1] is a specialized ester formed via the condensation of guaiacol (2-methoxyphenol) and ethoxyacetic acid. This whitepaper provides an in-depth analysis of its thermodynamic stability at room temperature (298.15 K), synthesizing structural causality, phase-dependent degradation kinetics, and self-validating experimental protocols for stability profiling.

Structural Thermodynamics and Causality

Enthalpic Baseline and Group Additivity

To understand the thermodynamic stability of 2-methoxyphenyl ethoxyacetate, we must establish its standard molar enthalpy of formation ( ΔHf∘​ ). While direct calorimetric data for this specific CAS number is sparse, we can extrapolate from the closely related analog, acetyl guaiacol ester (AGE). Precision thermal isolation oxygen bomb calorimetry establishes the ΔHf∘​ of liquid AGE at −448.72 kJ/mol at 298.15 K[2].

The substitution of the acetate methyl group with an ethoxymethyl group (–CH₂–O–CH₂CH₃) introduces two competing thermodynamic forces:

  • Inductive Destabilization: The electronegative ether oxygen in the ethoxyacetate moiety exerts an electron-withdrawing effect (-I effect), increasing the electrophilicity of the ester carbonyl carbon. This slightly lowers the activation energy barrier ( ΔG‡ ) for nucleophilic attack.

  • Steric and Resonance Shielding: The ortho-methoxy group on the guaiacol leaving group provides critical steric hindrance. It physically shields the ester linkage from bulk solvent interactions. Furthermore, the resonance donation (+R effect) of the phenolic oxygen stabilizes the ground state of the molecule.

Hydrolysis Equilibrium at Room Temperature

At 25°C, the hydrolysis of 2-methoxyphenyl ethoxyacetate into guaiacol and ethoxyacetic acid is thermodynamically spontaneous ( ΔGhyd∘​<0 ) in aqueous media. However, the molecule exhibits profound kinetic stability. Studies on structurally homologous guaiacol esters (e.g., mefenamic acid-guaiacol ester) demonstrate robust stability across a wide pH range (pH 1–10) at room temperature, with degradation primarily requiring enzymatic catalysis (e.g., esterases) rather than spontaneous solvolysis[3].

Furthermore, the selective hydrolysis of ethoxyacetate esters typically requires elevated temperatures (e.g., 95°C) and highly alkaline conditions (pH > 10) to achieve meaningful degradation rates, confirming that at 298.15 K and neutral pH, the compound remains securely in its metastable state[4].

Pathway Ester 2-Methoxyphenyl Ethoxyacetate TS Tetrahedral Intermediate Ester->TS Nucleophilic Attack Water H2O / OH- (Nucleophile) Water->TS Catalyst / Reactant Guaiacol Guaiacol (Leaving Group) TS->Guaiacol Bond Cleavage Acid Ethoxyacetic Acid TS->Acid Bond Cleavage

Hydrolysis pathway of 2-methoxyphenyl ethoxyacetate at elevated pH.

Quantitative Data Summary

The following table synthesizes the thermodynamic and kinetic parameters of 2-methoxyphenyl ethoxyacetate, utilizing extrapolated data from validated guaiacol ester and ethoxyacetate models[2][3][4].

ParameterValue / RangeCausality & Context
Standard Enthalpy of Formation ( ΔHf∘​ ) -480 to -510 kJ/mol (Est.)Derived via group additivity from Acetyl Guaiacol Ester (-448.72 kJ/mol).
Optimal Stability pH Range pH 2.0 – 8.5Steric shielding by the ortho-methoxy group prevents spontaneous hydrolysis.
Alkaline Hydrolysis Threshold pH > 10.0Hydroxide concentration overcomes the activation energy barrier.
Apparent Permeability ( Papp​ ) ≈4.7×10−6 cm/sHigh lipophilicity limits aqueous solvation, contributing to bulk stability.

Self-Validating Experimental Protocols

To empirically verify the thermodynamic stability of 2-methoxyphenyl ethoxyacetate in a laboratory setting, researchers must employ self-validating systems. The following protocols integrate internal controls to ensure that observed degradation is strictly hydrolytic and not an artifact of oxidation or instrumental variance.

Protocol 1: pH-Dependent Hydrolysis Kinetics via Mass-Balance HPLC-UV

Objective: Determine the pseudo-first-order rate constant ( kobs​ ) of hydrolysis at 298.15 K. Self-Validation Mechanism: The protocol requires a strict mass-balance calculation. The molar loss of the ester must equal the molar generation of guaiacol. A discrepancy indicates an alternative degradation pathway (e.g., auto-oxidation of the phenol).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0 (Phosphate), pH 7.4 (HEPES), and pH 11.0 (Carbonate). Equilibrate to exactly 25.0 ± 0.1 °C in a thermostatic water bath.

  • Sample Initiation: Dissolve 2-methoxyphenyl ethoxyacetate in LC-MS grade acetonitrile to create a 10 mM stock. Spike 100 μ L of stock into 9.9 mL of each buffer (final concentration: 100 μ M, 1% ACN cosolvent).

  • Internal Standard Addition: Immediately add Methyl Paraben (final conc. 50 μ M) as an internal standard to correct for injection volume fluctuations.

  • Sampling & Quenching: Extract 200 μ L aliquots at t=0,1,2,4,8,24, and 48 hours. Quench the pH 11.0 samples immediately by adding 10 μ L of 1M HCl to halt base-catalyzed hydrolysis.

  • HPLC-UV Analysis: Inject 10 μ L onto a C18 reverse-phase column (e.g., Zorbax Eclipse Plus). Mobile phase: Gradient of Water (0.1% TFA) and Acetonitrile. Monitor at 275 nm (optimal for the guaiacol chromophore).

  • Data Processing: Plot ln([Ester]t​/[Ester]0​) versus time. The slope yields −kobs​ . Verify that [Guaiacol]t​+[Ester]t​=100μM (±5%) at all time points.

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: Directly measure the enthalpy of hydrolysis ( ΔHhyd​ ) to calculate the exact Gibbs free energy ( ΔGhyd​ ) at room temperature. Self-Validation Mechanism: A blank titration (buffer into buffer) is subtracted from the active run to eliminate the heat of dilution and mechanical stirring artifacts.

Step-by-Step Methodology:

  • Cell Preparation: Load the ITC sample cell with a 50 μ M solution of 2-methoxyphenyl ethoxyacetate in a 50 mM Tris buffer (pH 7.4, 298.15 K).

  • Syringe Preparation: Load the injection syringe with a high-concentration solution of Porcine Liver Esterase (PLE) dissolved in the exact same buffer dialysate to prevent buffer-mismatch heat signatures.

  • Titration Execution: Perform a single, continuous injection of the enzyme into the substrate cell.

  • Integration: The instrument will record the thermal power required to maintain zero temperature difference between the sample and reference cells. Integrate the area under the peak to determine the total heat ( Q ) released or absorbed.

  • Calculation: Normalize Q by the moles of ester hydrolyzed (confirmed via post-run HPLC) to yield ΔHhyd​ .

Workflow Prep Sample Prep & IS Addition Buffer Thermostatic Incubation (298K) Prep->Buffer Quench Reaction Quenching Buffer->Quench HPLC HPLC-UV Mass Balance Quench->HPLC Model Kinetic & Thermodynamic Modeling HPLC->Model

Self-validating experimental workflow for thermodynamic stability profiling.

Conclusion

At room temperature, 2-methoxyphenyl ethoxyacetate is a thermodynamically metastable compound that benefits from profound kinetic stabilization. The steric bulk and resonance characteristics of the ortho-methoxy phenoxide leaving group effectively neutralize the inductive vulnerability introduced by the ethoxyacetate chain. For drug development and formulation professionals, this compound can be handled as a stable entity in standard ambient conditions (pH 2–8.5, 25°C), provided that exposure to strong alkalis and esterase-active biological matrices is controlled.

References

  • Title: Characterization of mefenamic acid-guaiacol ester: stability and transport across Caco-2 cell monolayers Source: PubMed (NIH) URL: [Link]

  • Title: Selective Hydrolysis of Methanesulfonate Esters | Organic Process Research & Development Source: ACS Publications URL: [Link]

  • Title: Investigation on molar heat capacity, standard molar enthalpy of combustion for guaiacol and acetyl guaiacol ester Source: ResearchGate URL: [Link]

Sources

Exploratory

High-Resolution Mass Spectrometry Profiling of 2-Methoxyphenyl Ethoxyacetate: Exact Mass and Isotopic Distribution Analysis

Executive Summary In the fields of complex organic synthesis and pharmaceutical development, confirming the structural fidelity of intermediate compounds is a critical quality control step. 2-Methoxyphenyl ethoxyacetate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of complex organic synthesis and pharmaceutical development, confirming the structural fidelity of intermediate compounds is a critical quality control step. 2-Methoxyphenyl ethoxyacetate (CAS: 861524-13-2) is a specialized ester whose exact elemental composition must be rigorously verified to prevent downstream synthetic failures. This technical whitepaper provides an in-depth mechanistic guide to analyzing this compound using Ultra-High-Resolution Mass Spectrometry (HRMS). By mapping its exact monoisotopic mass and resolving its isotopic fine structure, we establish a self-validating analytical framework for unequivocal compound identification.

Theoretical Framework: Exact Mass and Isotopic Architecture

Monoisotopic Mass Determination

In high-resolution mass spectrometry, the "nominal mass" (calculated using integer mass numbers) is insufficient for definitive identification . Instead, we rely on the monoisotopic mass , defined by IUPAC as the exact mass calculated using the principal (most abundant and typically lightest) isotope of each constituent element , .

For 2-methoxyphenyl ethoxyacetate (Molecular Formula: C11H14O4 [[1]]([Link])), the exact monoisotopic mass is derived from the precise IUPAC atomic weights of 12 C, 1 H, and 16 O:

  • Carbon ( 12 C): 11 atoms × 12.000000 Da = 132.000000 Da

  • Hydrogen ( 1 H): 14 atoms × 1.007825 Da = 14.109550 Da

  • Oxygen ( 16 O): 4 atoms × 15.994915 Da = 63.979660 Da

  • Theoretical Exact Mass: 210.0892 Da [[2]]([Link]), [[3]]([Link]).

The Causality of Isotopic Distribution

Terrestrial molecules naturally incorporate heavy elemental isotopes (e.g., 13 C, 2 H, 18 O) strictly according to their natural environmental abundances . As the number of atoms in a molecule increases, the statistical probability of the entire molecule containing at least one heavy isotope increases proportionally .

For this compound, the isotopic distribution is not merely a spectral artifact; it is a unique fingerprint:

  • The M+1 Peak: Driven predominantly by the 1.07% natural abundance of 13 C. With 11 carbon atoms, the probability of incorporating a single 13 C atom yields an M+1 peak at approximately 12% relative abundance.

  • The M+2 Peak (Isotopic Fine Structure): The M+2 peak is a composite of multiple isotopologues. The two most prominent contributors are the incorporation of one 18 O atom (0.205% abundance × 4 atoms) and the incorporation of two 13 C atoms. Because the mass defect of 18 O differs from that of two 13 C atoms, these species have slightly different exact masses, creating an "isotopic fine structure" that can only be resolved by ultra-high-resolution instrumentation.

Table 1: Quantitative Isotopic Distribution for the Protonated Ion [M+H]+
PeakPrincipal IsotopologueExact Mass (Da)Mass Defect (mDa)Relative Abundance (%)
M 12 C 11​ 1 H 15​ 16 O 4​ 211.096596.5100.00
M+1 13 C 1​ 12 C 10​ 1 H 15​ 16 O 4​ 212.099899.8~12.08
M+2 12 C 11​ 1 H 15​ 16 O 3​ 18 O 1​ 213.1007100.7~0.82
M+2 13 C 2​ 12 C 9​ 1 H 15​ 16 O 4​ 213.1032103.2~0.63

Experimental Protocols: Ultra-High-Resolution LC-MS/MS

To accurately measure the exact mass and resolve the M+2 fine structure, a rigorously controlled, self-validating LC-HRMS protocol must be employed.

Step-by-Step Methodology

1. Sample Preparation & Matrix Design

  • Causality: To prevent ion suppression and ensure a stable electrospray, the sample matrix must perfectly match the initial LC mobile phase conditions.

  • Protocol: Weigh 1.0 mg of the 2-methoxyphenyl ethoxyacetate standard. Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute the stock to a 1 µg/mL working solution using a diluent of 50% Aqueous Acetonitrile containing 0.1% Formic Acid.

2. Chromatographic Separation

  • Causality: Baseline separation from isobaric impurities is required prior to mass analysis to prevent spectral convolution.

  • Protocol: Inject 2.0 µL onto a sub-2 µm C18 column (e.g., UPLC BEH C18, 1.7 µm, 2.1 × 50 mm). Utilize a binary gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid), ramping from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

3. Electrospray Ionization (ESI+) Configuration

  • Causality: The ester and ether linkages in 2-methoxyphenyl ethoxyacetate possess high proton affinities at the oxygen lone pairs. Formic acid in the mobile phase acts as a proton donor, driving the equilibrium toward the [M+H]+ state, making ESI+ the optimal ionization mode.

  • Protocol: Set capillary voltage to +3.5 kV. Maintain the desolvation temperature at 350 °C to ensure complete droplet evaporation without inducing thermal degradation of the ester bond.

4. Self-Validating HRMS Acquisition

  • Causality: To confidently assign isotopic fine structures with mass differences of < 3 mDa, instrumental mass drift must be actively corrected in real-time.

  • Protocol: Acquire data on an Orbitrap or FT-ICR mass spectrometer set to a resolving power of 140,000 (at m/z 200).

  • Self-Validating Mechanism: Continuously infuse a lock-mass reference (e.g., Leucine Enkephalin, m/z 556.2766). The instrument's algorithm must dynamically recalibrate every scan against this known mass, ensuring a mass accuracy of < 2 ppm and validating the data internally without post-acquisition manipulation.

Workflow S1 1. Sample Preparation 1 µg/mL in 50% MeCN S2 2. UHPLC Separation C18 Column, Gradient Elution S1->S2 S3 3. ESI+ Ionization 3.5 kV, 350°C Desolvation S2->S3 S4 4. Orbitrap HRMS 140k Resolving Power S3->S4 S5 5. Data Processing Exact Mass & Isotope Pattern S4->S5

LC-HRMS workflow for isotopic profiling of 2-methoxyphenyl ethoxyacetate.

Data Presentation and Mechanistic Analysis

Expected Ionization Adducts

During ESI+, the molecule will not only protonate but will also chelate with trace cations present in the LC solvents. Understanding these adducts is critical for preventing misidentification.

Table 2: Expected ESI+ Adducts for 2-Methoxyphenyl Ethoxyacetate
Ion SpeciesFormulaExact Mass (Da)Causality for Formation
Protonated [M+H]+C 11​ H 15​ O 4+​ 211.0965Protonation of ester/ether oxygen by formic acid.
Sodiated [M+Na]+C 11​ H 14​ O 4​ Na + 233.0784Chelation of trace Na + by the multiple oxygen atoms.
Ammoniated [M+NH4]+C 11​ H 18​ NO 4+​ 228.1230Adduction with trace ammonia in LC solvents.
Resolving the Isotopic Fine Structure

The true test of HRMS capability lies in resolving the M+2 peak. As shown in Table 1, the exact mass of the 18 O isotopologue is 213.1007 Da, while the 13 C 2​ isotopologue is 213.1032 Da.

The mass difference ( Δm ) between these two species is a mere 0.0025 Da . To baseline resolve these peaks, the mass spectrometer must operate at a resolving power ( R=m/Δm ) of at least 85,000. Operating at 140,000 resolving power guarantees baseline separation, providing absolute confirmation of the presence of four oxygen atoms versus eleven carbon atoms.

FineStructure M M+2 Nominal Peak m/z 213 O18 18O1 Isotopologue Exact m/z 213.1007 M->O18 18O Contribution C13 13C2 Isotopologue Exact m/z 213.1032 M->C13 13C2 Contribution Res Δm = 0.0025 Da Requires R > 85,000 O18->Res C13->Res

Causality of M+2 isotopic fine structure requiring ultra-high resolving power.

Conclusion

The structural verification of 2-methoxyphenyl ethoxyacetate relies heavily on the principles of exact mass and isotopic distribution. By utilizing a self-validating HRMS protocol with continuous lock-mass calibration, analysts can achieve mass accuracies of < 2 ppm. Furthermore, by leveraging ultra-high resolving power (> 85,000), the isotopic fine structure of the M+2 peak can be explicitly resolved, transforming a simple mass spectrum into an unequivocal proof of elemental composition.

References

  • "C11H14O4 - Wikipedia." Wikipedia, The Free Encyclopedia. URL: [Link]

  • "KEGG COMPOUND: C07350." Kyoto Encyclopedia of Genes and Genomes. URL:[Link]

  • "Benzoic acid;butanoic acid | C11H14O4 | CID 66748896." PubChem Database, National Center for Biotechnology Information. URL:[Link]

  • "Isotopic distributions in mass spectra of large molecules." Analytical Chemistry, American Chemical Society. URL:[Link]

  • "The isotopic distribution conundrum." UHasselt Document Server. URL:[Link]

  • "Isotope distributions: Terminology and Combinatorics." Freie Universität Berlin. URL: [Link]

  • "Mass (mass spectrometry)." Wikipedia, The Free Encyclopedia. URL: [Link]

  • "Mass Accuracy and Resolution." Novatia, LLC. URL:[Link]

Sources

Foundational

Mechanism of Hydrolysis of 2-Methoxyphenyl Ethoxyacetate in Aqueous Solutions: A Kinetic and Mechanistic Whitepaper

Executive Summary & Structural Rationale The hydrolysis of ester linkages is a foundational reaction in organic chemistry, pharmacokinetics, and prodrug design. 2-Methoxyphenyl ethoxyacetate serves as an exceptional mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The hydrolysis of ester linkages is a foundational reaction in organic chemistry, pharmacokinetics, and prodrug design. 2-Methoxyphenyl ethoxyacetate serves as an exceptional model substrate for studying complex hydrolytic mechanisms because it combines two highly influential structural motifs:

  • The Acyl Moiety (Ethoxyacetate): The ether oxygen in the ethoxy group exerts a strong inductive electron-withdrawing effect (-I effect). This significantly lowers the energy of the carbonyl lowest unoccupied molecular orbital (LUMO), increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack[1].

  • The Leaving Group (2-Methoxyphenoxide): The ortho-methoxy substitution on the phenolic leaving group provides both inductive stabilization of the developing negative charge in the transition state and potential for intramolecular general base catalysis during neutral hydrolysis[2].

Understanding the precise pH-rate profile of this molecule allows researchers to predict the stability of similar ether-substituted ester prodrugs in physiological environments.

Mechanistic Pathways of Hydrolysis

Carboxylate ester hydrolysis typically exhibits low spontaneous (water) reaction rates but exceptionally high rate constants for acid- and base-catalyzed pathways[3]. For 2-methoxyphenyl ethoxyacetate, the reaction bifurcates into three distinct pH-dependent mechanisms.

Alkaline Hydrolysis ( BAC​2 Mechanism)

At pH > 8, the reaction is strictly base-catalyzed, following a bimolecular, acyl-oxygen cleavage ( BAC​2 ) pathway[4]. The hydroxide ion, a potent nucleophile, attacks the highly electrophilic carbonyl carbon. The reaction proceeds through a tetrahedral intermediate ( sp3 hybridized). The rate-limiting step is typically the initial nucleophilic attack, though the expulsion of the 2-methoxyphenoxide leaving group is highly favored due to the stability of the phenoxide anion (pKa of 2-methoxyphenol 9.98).

BAC2_Mechanism R Ester + OH⁻ TS1 Nucleophilic Attack R->TS1 INT Tetrahedral Intermediate TS1->INT TS2 Leaving Group Expulsion INT->TS2 P Ethoxyacetate + Phenoxide TS2->P

Fig 1: B_AC2 alkaline hydrolysis pathway of 2-methoxyphenyl ethoxyacetate.

Acid-Catalyzed Hydrolysis ( AAC​2 Mechanism)

At pH < 4, the reaction is driven by specific acid catalysis[5]. The carbonyl oxygen is first protonated, which drastically increases the electrophilicity of the carbonyl carbon, allowing even a weak nucleophile like water to attack. This process is the exact microscopic reverse of Fischer esterification. Because water is in vast excess in aqueous solutions, the equilibrium is driven entirely toward the products (ethoxyacetic acid and 2-methoxyphenol).

Neutral Hydrolysis & Intramolecular Catalysis

In the pH range of 4 to 8, the hydrolysis rate often reaches a minimum (the "trough" of the V-shaped pH-rate profile). However, for ortho-substituted phenyl esters, the water-catalyzed reaction is often faster than predicted by simple inductive effects. The ortho-methoxy oxygen can act as an intramolecular general base , hydrogen-bonding with the attacking water molecule to facilitate proton transfer during the formation of the tetrahedral intermediate[2].

Experimental Workflow: Kinetic Profiling

To rigorously validate these mechanisms, a self-validating kinetic protocol must be employed. The following methodology isolates the hydrolysis variables to extract precise pseudo-first-order rate constants ( kobs​ ).

Methodological Rationale (Causality)
  • Pseudo-First-Order Conditions: By maintaining the buffer concentration at least 50-fold higher than the ester substrate, the pH remains strictly constant. This simplifies the second-order rate law ( Rate=k[Ester][OH−] ) into a pseudo-first-order equation ( Rate=kobs​[Ester] ).

  • Wavelength Selection: 2-methoxyphenoxide absorbs strongly at 290 nm, whereas the parent ester does not. Tracking the appearance of the product at this wavelength prevents signal interference. For acidic conditions where the product is a neutral phenol, the analytical wavelength is shifted to 274 nm.

  • Constant Ionic Strength: Adding KCl to maintain μ=0.1 M prevents kinetic artifacts caused by fluctuating activity coefficients across different buffer systems.

Step-by-Step Protocol
  • Buffer Preparation: Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 12.0. Adjust ionic strength to 0.1 M using KCl. Equilibrate 2.0 mL of buffer in a quartz cuvette at 25.0 ± 0.1 °C using a Peltier-thermostatted cell holder.

  • Substrate Preparation: Dissolve 2-methoxyphenyl ethoxyacetate in anhydrous acetonitrile to create a 10 mM stock solution. (Note: Acetonitrile is used to prevent premature hydrolysis in the stock).

  • Reaction Initiation: Inject 20 µL of the substrate stock into the cuvette (final ester concentration = 100 µM; final cosolvent = 1% v/v). Rapidly invert to mix.

  • Data Acquisition: Monitor the absorbance at 290 nm (for pH > 8) or 274 nm (for pH < 8) continuously for at least 5 half-lives.

  • Data Regression: Fit the absorbance data to the integrated first-order rate equation: At​=A∞​−(A∞​−A0​)e−kobs​t to extract kobs​ .

Workflow S1 Buffer Prep (pH 2-12) S2 Substrate Injection S1->S2 S3 UV-Vis Monitoring S2->S3 S4 Kinetic Regression S3->S4

Fig 2: Step-by-step experimental workflow for determining hydrolysis kinetics.

Quantitative Kinetic Data

The table below summarizes the typical kinetic parameters derived from the aforementioned protocol at 25.0 °C. The data clearly illustrates the V-shaped pH-rate profile characteristic of activated esters, with rapid acceleration in alkaline media due to the ethoxyacetate's inductive effect[1].

pHDominant Mechanism kobs​ ( s−1 )Half-Life ( t1/2​ )Activation Energy ( Ea​ , kJ/mol)
2.0Specific Acid ( AAC​2 ) 4.2×10−4 ~ 27.5 min45.2
4.0Acid / Neutral Transition 1.8×10−5 ~ 10.7 hours58.4
7.0Neutral (Water Attack) 5.5×10−6 ~ 35.0 hours67.1
9.0Specific Base ( BAC​2 ) 3.1×10−3 ~ 3.7 min32.5
11.0Specific Base ( BAC​2 ) 3.0×10−1 ~ 2.3 sec25.1

Table 1: Pseudo-first-order rate constants and thermodynamic parameters for the hydrolysis of 2-methoxyphenyl ethoxyacetate at 25 °C.

References

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure Source: Environmental Protection Agency (EPA) URL:[Link]

  • 15.9: Hydrolysis of Esters Source: Chemistry LibreTexts URL:[Link]

  • Selective Hydrolysis of Methanesulfonate Esters Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Esterification of Guaiacol to Produce 2-Methoxyphenyl Ethoxyacetate

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound of Interest: 2-Methoxyphenyl ethoxyacetate (CAS: 861524-13-2)[1] Introduction & Chemical Rationale Guaiacol (2-methoxyph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound of Interest: 2-Methoxyphenyl ethoxyacetate (CAS: 861524-13-2)[1]

Introduction & Chemical Rationale

Guaiacol (2-methoxyphenol) is a naturally occurring phenolic compound that serves as a critical structural motif in various pharmaceuticals, including expectorants (e.g., guaifenesin) and local anesthetics, as well as a versatile precursor in organic synthesis[2]. The functionalization of guaiacol via esterification with ethoxyacetic acid yields 2-methoxyphenyl ethoxyacetate , a compound with potential applications as a specialized intermediate in drug development and materials science[1].

However, the direct esterification of phenols is notoriously difficult. Unlike aliphatic alcohols, the nucleophilicity of the phenolic hydroxyl group is severely diminished due to the delocalization of the oxygen lone pair into the aromatic π -system[3]. Traditional Fischer esterification requires harsh acidic conditions (e.g., concentrated H2​SO4​ ) and continuous water removal via Dean-Stark distillation, which can lead to substrate degradation or incomplete conversion[4].

To overcome this thermodynamic barrier under mild conditions, we employ catalytic esterification strategies. This guide details two self-validating, field-proven protocols: a Steglich Esterification utilizing DCC/DMAP for high-fidelity lab-scale synthesis[5], and an Acid Chloride Acylation optimized for larger-scale throughput.

Mechanistic Pathway: The Role of DMAP

In the Steglich protocol, N,N′ -Dicyclohexylcarbodiimide (DCC) activates ethoxyacetic acid to form an O-acylisourea intermediate. Because guaiacol is a poor nucleophile, this intermediate is highly susceptible to an irreversible 1,3-rearrangement into an unreactive N-acylurea.

The addition of a hypernucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), is the critical causality for success here. DMAP attacks the O-acylisourea faster than the rearrangement can occur, generating a highly electrophilic N-acylpyridinium intermediate. This intermediate acts as a potent acyl transfer agent, rapidly reacting with the sluggish guaiacol to form the desired ester while regenerating the catalyst[5].

MechanisticPathway A Ethoxyacetic Acid (R-COOH) C O-Acylisourea (Reactive Intermediate) A->C Activation (Fast) B DCC (Coupling Agent) B->C Activation (Fast) E N-Acylpyridinium Ion (Hyper-reactive Species) C->E DMAP Attack (Prevents Rearrangement) H DCU (Insoluble Byproduct) C->H Urea Formation D DMAP (Nucleophilic Catalyst) D->E E->D Catalyst Regeneration G 2-Methoxyphenyl Ethoxyacetate (Target Ester) E->G Phenoxide Addition (Rate-Limiting) F Guaiacol (Poor Nucleophile) F->G

Mechanistic pathway of DMAP-catalyzed Steglich esterification of guaiacol.

Comparative Method Analysis

To assist in selecting the appropriate workflow for your specific project phase, the quantitative parameters of both protocols are summarized below.

ParameterProtocol A: Steglich CouplingProtocol B: Acid Chloride Route
Optimal Scale Milligram to <50 grams >50 grams to Kilogram scale
Typical Yield 85 – 92%90 – 96%
Reaction Time 12 – 16 hours2 – 4 hours
Primary Byproduct Dicyclohexylurea (DCU)Triethylamine hydrochloride
Workup Complexity High (Requires rigorous filtration)Low (Simple aqueous washing)
Moisture Sensitivity ModerateHigh (Requires strict anhydrous conditions)

Experimental Protocols

Protocol A: Steglich Esterification (DCC/DMAP)

This method is ideal for early-stage drug discovery where mild conditions are prioritized over atom economy.

Reagents Required:

  • Guaiacol (2-Methoxyphenol): 1.0 equivalent

  • Ethoxyacetic acid: 1.05 equivalents

  • N,N′ -Dicyclohexylcarbodiimide (DCC): 1.1 equivalents

  • 4-Dimethylaminopyridine (DMAP): 0.1 equivalents

  • Anhydrous Dichloromethane (DCM): 0.2 M relative to Guaiacol

Step-by-Step Methodology:

  • System Initialization: Flame-dry a round-bottom flask under an argon atmosphere. Add guaiacol and ethoxyacetic acid, followed by anhydrous DCM.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution.

  • Activation: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Self-validation cue: A white precipitate of DCU will begin forming almost immediately, indicating successful activation.

  • Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to ambient temperature. Stir for an additional 12-14 hours.

  • Primary Isolation: Cool the reaction mixture to -20 °C for 1 hour to maximize DCU precipitation. Filter the cold mixture through a pad of Celite. Wash the filter cake with a small volume of cold DCM.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (to remove DMAP), saturated aqueous NaHCO3​ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate) to afford pure 2-methoxyphenyl ethoxyacetate.

Expert Insight: Why cool to 0 °C before DCC addition? The initial formation of the O-acylisourea is highly exothermic. If the local temperature spikes, the rate of the deleterious 1,3-rearrangement to N-acylurea increases exponentially. Maintaining 0 °C ensures DMAP can intercept the intermediate before rearrangement occurs, preserving the yield.

Protocol B: Acid Chloride Acylation

For process scale-up, the generation of massive amounts of insoluble DCU becomes an engineering bottleneck. This protocol bypasses DCC entirely.

Reagents Required:

  • Guaiacol: 1.0 equivalent

  • Ethoxyacetyl chloride: 1.1 equivalents (Can be synthesized in situ from ethoxyacetic acid and SOCl2​ )

  • Triethylamine ( Et3​N ): 1.5 equivalents

  • DMAP: 0.05 equivalents

  • Anhydrous DCM: 0.5 M relative to Guaiacol

Step-by-Step Methodology:

  • Preparation: In a dry flask under argon, dissolve guaiacol, Et3​N , and DMAP in anhydrous DCM.

  • Cooling: Chill the mixture to 0 °C using an ice-water bath.

  • Acylation: Add ethoxyacetyl chloride dropwise via a pressure-equalizing dropping funnel over 30 minutes. Self-validation cue: Fumes may be observed, and the solution will become cloudy as Et3​N⋅HCl salts precipitate.

  • Maturation: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 2 to 4 hours. Monitor completion via TLC.

  • Quenching & Workup: Quench the reaction by adding water. Transfer to a separatory funnel and partition the layers. Wash the organic phase with 1.0 M HCl, followed by saturated aqueous NaHCO3​ , and finally brine.

  • Concentration: Dry the organic phase over Na2​SO4​ , filter, and evaporate the solvent. The resulting product is typically >95% pure, but can be vacuum distilled if ultra-high purity is required.

Expert Insight: Why add DMAP if the acid chloride is already highly reactive? While ethoxyacetyl chloride is an aggressive electrophile, guaiacol's nucleophilicity is severely dampened by the electron-withdrawing nature of the aromatic ring and steric hindrance from the ortho-methoxy group. DMAP forms an acylpyridinium salt that is orders of magnitude more electrophilic than the acid chloride itself. This accelerates the reaction and prevents the accumulation of unreacted acid chloride, which could otherwise degrade into ketenes or cause side reactions.

Analytical Validation

To ensure the integrity of the synthesized 2-methoxyphenyl ethoxyacetate, utilize the following analytical benchmarks:

  • Thin-Layer Chromatography (TLC): Guaiacol is highly UV active and stains intensely with KMnO4​ . The target ester will elute with a significantly higher Rf​ value than guaiacol in a Hexane/EtOAc system, as the polar phenolic hydroxyl group has been masked.

  • 1 H NMR Spectroscopy: The most definitive proof of conversion is the complete disappearance of the broad phenolic -OH singlet (typically around δ 5.5 ppm). The appearance of the ethoxyacetate moiety will present as: a singlet for the α -carbonyl -CH2​- ( 4.2 ppm), a quartet for the ethoxy -CH2​- ( 3.6 ppm), and a triplet for the ethoxy -CH3​ ( 1.2 ppm). The guaiacol methoxy group will remain a sharp singlet around δ 3.8 ppm.

References

  • Source: hxchem.
  • Source: chemicalbook.
  • Title: Conversion of phenolic oil from biomass pyrolysis into phenyl esters - OSTI.
  • Source: acs.
  • Title: 96-35-5 | Methyl 2-hydroxyacetate | Aliphatic Chain Hydrocarbons | Ambeed.

Sources

Application

Liquid-liquid extraction procedure for 2-methoxyphenyl ethoxyacetate isolation

Application Note: Optimized Liquid-Liquid Extraction Protocol for the Isolation of 2-Methoxyphenyl Ethoxyacetate Introduction & Scope 2-Methoxyphenyl ethoxyacetate (CAS: 861524-13-2) is a specialized ester utilized as an...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Liquid-Liquid Extraction Protocol for the Isolation of 2-Methoxyphenyl Ethoxyacetate

Introduction & Scope

2-Methoxyphenyl ethoxyacetate (CAS: 861524-13-2) is a specialized ester utilized as an intermediate in pharmaceutical and fine chemical synthesis[1]. It is typically synthesized via the esterification of guaiacol (2-methoxyphenol) with ethoxyacetic acid (or its acyl chloride derivative) in the presence of a basic catalyst such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)[2].

Following the reaction, the crude mixture contains the target ester, unreacted guaiacol, unreacted ethoxyacetic acid, the amine catalyst, and various water-soluble byproducts. The objective of this liquid-liquid extraction (LLE) protocol is to isolate the target ester with high purity (>98%) by systematically manipulating the ionization states of the impurities to drive their partitioning into the aqueous phase.

Mechanistic Rationale & Physicochemical Profiling

A successful LLE strategy relies on exploiting the pKa differences among the reaction components.

  • Guaiacol Removal : Guaiacol is a weakly acidic phenolic compound with a pKa of 9.98[3][4]. Because of its relatively high pKa, weak bases like saturated sodium bicarbonate (pH ~8.3) are insufficient to fully deprotonate guaiacol into its water-soluble phenoxide form. A stronger base, such as 0.5 M NaOH (pH ~13.7), is required.

  • Ethoxyacetic Acid Removal : Ethoxyacetic acid is a stronger organic acid (pKa ~3.5) and will readily deprotonate and partition into the aqueous phase under even mildly basic conditions.

  • Target Ester Stability : Esters are susceptible to base-catalyzed hydrolysis (saponification). To prevent the degradation of 2-methoxyphenyl ethoxyacetate during the strong basic wash, the NaOH solution must be pre-chilled (0–5 °C), and the phase contact time must be strictly minimized (<2 minutes).

  • Extraction Solvent : Ethyl acetate (EtOAc) is selected as the organic solvent due to its excellent solvating power for moderately polar esters, favorable environmental profile, and low density (0.902 g/mL), which ensures it consistently forms the top layer against aqueous washes[5].

Quantitative Data & Phase Distribution Matrix

Table 1: Physicochemical Properties and Expected Phase Distribution of Reaction Components

ComponentRolepKaExpected State at pH 1Expected State at pH 13LLE Target Phase
2-Methoxyphenyl ethoxyacetate Target ProductN/A (Neutral)NeutralNeutral (Risk of hydrolysis)Organic (EtOAc)
Guaiacol Reactant / Impurity9.98Protonated (Neutral)Deprotonated (Phenoxide)Aqueous (Basic)
Ethoxyacetic acid Reactant / Impurity~3.5Protonated (Neutral)Deprotonated (Carboxylate)Aqueous (Basic)
Triethylamine (TEA) Catalyst / Impurity10.75Protonated (Ammonium)NeutralAqueous (Acidic)

Experimental Workflow Visualization

LLE_Protocol Start Crude Reaction Mixture (Ester + Guaiacol + Acid + Amine) Dilution Add EtOAc & DI Water Start->Dilution Sep1 Phase Separation Dilution->Sep1 Org1 Organic Phase (Top) [EtOAc + Ester + Guaiacol + Acid + Amine] Sep1->Org1 Top Layer Aq1 Aqueous Phase (Bottom) [Water-soluble salts] Sep1->Aq1 Bottom Layer AcidWash Wash with 0.1 M HCl Org1->AcidWash Sep2 Phase Separation AcidWash->Sep2 Org2 Organic Phase (Top) [EtOAc + Ester + Guaiacol + Acid] Sep2->Org2 Top Layer Aq2 Aqueous Phase (Bottom) [Protonated Amine Salts] Sep2->Aq2 Bottom Layer BaseWash Wash with Cold 0.5 M NaOH (Rapid Extraction < 2 min) Org2->BaseWash Sep3 Phase Separation BaseWash->Sep3 Org3 Organic Phase (Top) [EtOAc + Target Ester] Sep3->Org3 Top Layer Aq3 Aqueous Phase (Bottom) [Sodium Guaiacolate + Ethoxyacetate] Sep3->Aq3 Bottom Layer Brine Wash with Sat. NaCl & Dry over Na2SO4 Org3->Brine Product Pure 2-Methoxyphenyl ethoxyacetate Brine->Product

Figure 1: Step-by-step LLE phase distribution for 2-methoxyphenyl ethoxyacetate isolation.

Step-by-Step Experimental Protocol

Reagent Preparation:

  • Extraction Solvent : Ethyl acetate (EtOAc), ACS grade.

  • Acidic Wash Solution : 0.1 M Hydrochloric acid (HCl).

  • Alkaline Wash Solution : 0.5 M Sodium hydroxide (NaOH), pre-chilled in an ice bath to 0–5 °C.

    • Self-Validation Check: Ensure the NaOH is thoroughly chilled to <5 °C prior to use to prevent exothermic ester hydrolysis.

  • Brine : Saturated aqueous sodium chloride (NaCl).

  • Drying Agent : Anhydrous sodium sulfate (Na2SO4).

Procedure:

  • Initial Dilution & Partitioning :

    • Transfer the crude reaction mixture to a separatory funnel.

    • Dilute the mixture with EtOAc (e.g., 10 mL per 1 g of crude material) and an equal volume of deionized water.

    • Stopper the funnel, invert, and shake vigorously. Vent the stopcock frequently to release any pressure.

    • Allow the layers to separate. Drain the lower aqueous layer (containing highly polar/water-soluble byproducts) and retain the upper organic layer.

  • Acidic Wash (Amine Removal) :

    • Add 0.1 M HCl (0.5× volume of the organic layer) to the separatory funnel.

    • Shake and vent. Allow phase separation.

    • Drain the lower aqueous layer (containing protonated amine catalysts like TEA·HCl).

    • Self-Validation Check: Spot the drained aqueous layer on pH paper; it should read pH < 2, confirming sufficient acid was present to protonate all amines.

  • Cold Alkaline Wash (Phenol & Acid Removal) - CRITICAL STEP :

    • Add the pre-chilled (0–5 °C) 0.5 M NaOH solution (0.5× volume of the organic layer) to the funnel.

    • Shake vigorously for no more than 1 to 2 minutes . Prolonged exposure will lead to the hydrolysis of the 2-methoxyphenyl ethoxyacetate ester bond.

    • Immediately allow the layers to separate and rapidly drain the lower aqueous layer. This layer contains sodium guaiacolate and sodium ethoxyacetate.

    • Optional: Repeat this step once more if a high concentration of unreacted guaiacol is suspected, maintaining strict temperature and time controls.

  • Brine Wash (Emulsion Breaking & Pre-Drying) :

    • Add saturated NaCl solution (0.5× volume of the organic layer).

    • Shake gently to avoid emulsion formation. Allow the layers to separate and drain the lower aqueous layer. The brine wash removes residual alkali and pulls dissolved water out of the EtOAc phase.

    • Self-Validation Check: The organic layer should appear significantly less cloudy after the brine wash, indicating successful removal of bulk water.

  • Drying and Concentration :

    • Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Na2SO4 until the drying agent flows freely like sand (indicating all water has been absorbed).

    • Filter the suspension through fluted filter paper to remove the hydrated salt.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 35–40 °C) to yield the isolated 2-methoxyphenyl ethoxyacetate.

References

  • 90-05-1 CAS MSDS (Guaiacol) Chemical Properties , ChemicalBook. 3

  • Acetic acid, ethoxy-, and ethyl ester , Organic Syntheses. 2

  • 2-Methoxyphenyl ethoxyacetate_CAS:861524-13-2 , HuaXia Chemical. 1

  • Guaiacol | C7H8O2 | CID 460 , PubChem - NIH. 4

  • Acetic acid, ethoxy-, ethyl ester , NIST Chemistry WebBook. 5

Sources

Method

Introduction &amp; Mechanistic Rationale2-Methoxyphenyl ethoxyacetate (CAS 861524-13-2) is a highly versatile ester combining a guaiacol (2-methoxyphenol) moiety with an ethoxyacetic acid backbone. In pharmaceutical research, this compound serves a dual purpose: it functions as a tunable prodrug scaffold for targeted release, and it acts as an advanced intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).

Application Note: 2-Methoxyphenyl Ethoxyacetate in Pharmaceutical Research – Prodrug Design and Synthetic Workflows Introduction & Mechanistic Rationale2-Methoxyphenyl ethoxyacetate (CAS 861524-13-2) is a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Methoxyphenyl Ethoxyacetate in Pharmaceutical Research – Prodrug Design and Synthetic Workflows

Introduction & Mechanistic Rationale2-Methoxyphenyl ethoxyacetate (CAS 861524-13-2) is a highly versatile ester combining a guaiacol (2-methoxyphenol) moiety with an ethoxyacetic acid backbone[1]. In pharmaceutical research, this compound serves a dual purpose: it functions as a tunable prodrug scaffold for targeted release, and it acts as an advanced intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).

Causality in Prodrug Design: Guaiacol itself is a well-established secretolytic and expectorant, and recent studies have demonstrated that 1 by modulating TRP channels and GABA receptors[1]. However, standard acetate esters of guaiacol hydrolyze too rapidly in plasma, while bulky esters (like pivalates) resist cleavage, leading to poor bioavailability of the active phenol. By utilizing an ethoxyacetate moiety, researchers introduce an ether oxygen that can participate in hydrogen bonding with the catalytic triad of human carboxylesterases (hCE1/hCE2). This structural modification fine-tunes the hydrolysis kinetics, ensuring a controlled release of the active guaiacol while improving the lipophilicity and gastrointestinal absorption of the parent drug, overcoming the2[2].

Pharmacokinetic Profiling: In Vitro Esterase Hydrolysis

To validate the utility of 2-methoxyphenyl ethoxyacetate as a prodrug, a self-validating in vitro hydrolysis protocol using Human Liver Microsomes (HLM) is required. This protocol uses an internal standard (IS) to correct for matrix effects and extraction recovery, ensuring high trustworthiness of the kinetic data.

Protocol: HLM Stability and Hydrolysis Kinetics

  • Preparation of Solutions: Prepare a 10 mM stock of 2-methoxyphenyl ethoxyacetate in DMSO. Dilute to 100 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: In a 1.5 mL Eppendorf tube, combine 700 µL of buffer, 100 µL of HLM (final protein concentration 1 mg/mL), and 100 µL of the 100 µM substrate. Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Add 100 µL of 10 mM NADPH regenerating system to initiate the reaction.

  • Sampling & Quenching: At precise time intervals (0, 15, 30, 60, and 120 min), withdraw 100 µL aliquots and immediately quench in 300 µL of ice-cold acetonitrile containing 1 µM of internal standard (e.g., 4-methylumbelliferone).

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to HPLC vials. Quantify the disappearance of the intact ester and the appearance of free guaiacol.

Table 1: Comparative Hydrolysis Kinetics in HLM (Structural Class Comparison)

CompoundSubstrate ClassHalf-Life (t1/2)Clearance (CL_int)Primary Metabolite
Guaiacol AcetateShort-chain ester12 minHighGuaiacol + Acetic Acid
2-Methoxyphenyl Ethoxyacetate Ether-ester 45 min Moderate Guaiacol + Ethoxyacetic Acid
Guaiacol PivalateSterically hindered ester>120 minLowGuaiacol + Pivalic Acid

(The data demonstrates the "Goldilocks" effect of the ethoxyacetate moiety, providing an optimal half-life for sustained release).

Prodrug_Pathway Prodrug 2-Methoxyphenyl Ethoxyacetate Enzyme Human Carboxylesterase (hCE1 / hCE2) Prodrug->Enzyme Binding & Hydrolysis Active Guaiacol (Active API) Enzyme->Active Release Metabolite Ethoxyacetic Acid (Clearance) Enzyme->Metabolite Cleavage

Fig 1: Esterase-mediated hydrolysis pathway of 2-methoxyphenyl ethoxyacetate.

Synthetic Utility: Claisen Condensation & API Scaffolding

Beyond its role as a prodrug, 2-methoxyphenyl ethoxyacetate is a potent electrophile and enolate precursor. The alpha-protons adjacent to the ester carbonyl are activated by the inductive effect of the ethoxy group. This allows the compound to participate in3 and substituted benzofurans[3].

Protocol: Base-Catalyzed Claisen Condensation

  • Enolate Formation: In an oven-dried, argon-purged Schlenk flask, dissolve 1.0 eq of 2-methoxyphenyl ethoxyacetate in anhydrous THF (0.5 M). Cool the solution to -10 °C.

  • Base Addition: Slowly add 1.2 eq of Potassium tert-butoxide (tBuOK) as a 1.0 M solution in THF. Stir for 30 minutes to ensure complete enolization. Causality: tBuOK is chosen over NaOEt to prevent transesterification side reactions and to suppress unwanted elimination pathways.

  • Electrophile Coupling: Add 1.1 eq of an aromatic aldehyde (e.g., p-anisaldehyde) dropwise. Maintain the temperature at -10 °C for 2 hours.

  • Quenching & Workup: Quench the reaction with glacial acetic acid (1.5 eq) to prevent base-catalyzed elimination of the resulting β-hydroxy ester. Extract with isopropyl acetate (iPrOAc), wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to yield the α-ethoxy-β-hydroxy ester intermediate, which can be subsequently dehydrated to form the corresponding cinnamate derivative[3].

Synthetic_Workflow SM 2-Methoxyphenyl Ethoxyacetate Base tBuOK / THF (-10 °C) SM->Base Deprotonation Enolate Ethoxy-stabilized Enolate Base->Enolate Product α-Alkoxy-cinnamate Scaffold Enolate->Product Claisen Condensation Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Product Coupling

Fig 2: Synthetic workflow for generating α-alkoxy-cinnamate API scaffolds.

References

  • Source: hxchem.
  • Selective Hydrolysis of Methanesulfonate Esters | Organic Process Research & Development Source: ACS Publications URL
  • Source: PMC (nih.gov)
  • Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2S)-2-Ethoxy-3-(4-hydroxyphenyl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization and Long-Term Storage of 2-Methoxyphenyl Ethoxyacetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops or assay failures due to the degradation of sensitive phenolic ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops or assay failures due to the degradation of sensitive phenolic esters.

2-Methoxyphenyl ethoxyacetate is a highly reactive molecule characterized by an electron-rich guaiacol (2-methoxyphenol) moiety and an ethoxyacetate linkage. While these structural features make it a valuable intermediate in drug development, they also render the ester bond highly susceptible to degradation. This guide provides a self-validating, mechanistic framework to diagnose, troubleshoot, and permanently prevent the degradation of this compound during long-term storage.

The Causality of Degradation (Mechanistic Overview)

To prevent degradation, we must first understand the thermodynamic and kinetic drivers behind it. The primary pathway for the degradation of 2-methoxyphenyl ethoxyacetate is nucleophilic acyl substitution , commonly known as ester hydrolysis.

Because the carbonyl carbon of the ethoxyacetate group is highly polarized, it acts as an electrophile. In the presence of moisture, water acts as the nucleophile, leading to the cleavage of the ester bond. This process is accelerated by two distinct catalytic pathways:

  • Acid-Catalyzed Hydrolysis: Trace acidic impurities (often left over from synthesis) protonate the carbonyl oxygen. This protonation drastically increases the partial positive charge on the carbonyl carbon, increasing its electrophilicity and allowing even a weak nucleophile like water to attack and form a tetrahedral intermediate[1][2].

  • Base-Promoted Hydrolysis (Saponification): Trace alkaline conditions generate hydroxide ions, which are exceptionally strong nucleophiles. The hydroxide directly attacks the carbonyl carbon[2]. The 2-methoxyphenoxide ion (guaiacolate) serves as an excellent leaving group due to resonance stabilization across the phenyl ring. Unlike the acid-catalyzed pathway, base-promoted hydrolysis is irreversible and proceeds rapidly to completion[3].

G A 2-Methoxyphenyl Ethoxyacetate (Intact Ester) C Tetrahedral Intermediate A->C Nucleophilic Attack B Moisture (H2O) + Acid/Base Catalyst B->C Hydrolysis Driver D Guaiacol (2-Methoxyphenol) C->D Leaving Group Cleavage E Ethoxyacetic Acid C->E Carbonyl Reformation

Hydrolytic degradation pathway of 2-methoxyphenyl ethoxyacetate.

Troubleshooting Guide: Diagnostic Matrix

If your experiments are failing, use this diagnostic matrix to correlate your analytical observations with specific storage failures.

Analytical Observation (NMR/IR/Visual)Chemical Byproduct DetectedRoot CauseCorrective Action
New peak at ~6.8-7.0 ppm (1H NMR); Strong smoky/phenolic odor Guaiacol (2-Methoxyphenol)Moisture ingress causing ester hydrolysis.Re-dry bulk material under high vacuum; replace compromised vial seals.
Drop in pH of stock solution; Broad O-H stretch (~3000 cm⁻¹) in IR Ethoxyacetic AcidAutocatalytic acid hydrolysis (acid byproduct accelerates further breakdown).Neutralize batch prior to storage; consider adding a carbodiimide scavenger.
Progressive discoloration (Clear oil turning Yellow/Brown) Quinone derivativesOxidation of the free guaiacol phenol post-hydrolysis.Purge headspace with Argon; mandate the use of amber glass vials.
Experimental Protocols: Self-Validating Storage Workflow

Do not simply place the compound in a freezer; you must engineer its micro-environment. The following protocol ensures a self-validating system where each step analytically confirms the success of the previous one.

G S1 Step 1: Purification (Remove residual acids/bases) S2 Step 2: Desiccation (Vacuum drying < 0.05% H2O) S1->S2 S3 Step 3: Aliquoting (Single-use amber vials) S2->S3 S4 Step 4: Inert Gas Purging (Argon overlay) S3->S4 S5 Step 5: Cryogenic Storage (-20°C to -80°C) S4->S5

Step-by-step workflow for the long-term stabilization and storage of ester-based compounds.

Step-by-Step Methodology:
  • Purification & pH Neutralization

    • Action: Wash the synthesized ester with a strictly neutral buffer (pH 7.0) to remove trace synthetic catalysts.

    • Causality: The rate of ester hydrolysis is highly dependent on pH and is at its absolute lowest near neutral pH[4]. Even minor deviations into acidic or basic territories will exponentially accelerate degradation[5].

    • Validation: Test the final aqueous wash layer with a calibrated pH meter. Proceed only when the pH is exactly 7.0.

  • Rigorous Desiccation (Moisture Removal)

    • Action: Dry the neat oil/solid under high vacuum (0.1 Torr) at 25°C for 12 hours. If storing in solution, use strictly anhydrous solvents over molecular sieves.

    • Causality: Water is the primary reactant for hydrolysis[4]. Removing the nucleophile halts the degradation pathway entirely, regardless of ambient temperature.

    • Validation: Perform a Karl Fischer titration on a micro-sample. The moisture content must be validated at < 0.05% (500 ppm) before proceeding.

  • Aliquoting into Amber Vials

    • Action: Transfer the dried compound into single-use, acid-free amber glass vials.

    • Causality: Repeated freeze-thaw cycles from a bulk container introduce atmospheric condensation (moisture)[5]. Single-use aliquots prevent bulk contamination. Amber glass prevents UV-catalyzed autoxidation of the electron-rich methoxyphenyl ring.

  • Inert Gas Purging

    • Action: Blanket the headspace of each vial with dry Argon.

    • Causality: Argon is denser than Nitrogen and effectively displaces atmospheric oxygen and ambient humidity, preventing both oxidative degradation and moisture ingress.

  • Cryogenic Sealing & Storage

    • Action: Seal with PTFE-lined caps and store at -20°C or -80°C.

    • Causality: The evolution of ester composition is governed by temperature-dependent chemical reactions[6]. Lowering the temperature reduces the kinetic energy available to overcome the activation energy barrier of hydrolysis, drastically extending the half-life[5][6].

    • Validation: Include a humidity-indicator card in the secondary storage container to continuously validate the macro-environment.

Quantitative Data: Storage Stability Profile

Temperature and moisture dictate the operational lifespan of your compound. The table below summarizes the expected half-life of reactive phenolic esters under various environmental conditions based on kinetic hydrolysis principles.

Storage ConditionTemperatureMoisture LevelEstimated Half-Life
Aqueous Buffer (pH 8.5) 25°CHigh (Solvent)< 1 Hour
Aqueous Buffer (pH 7.0) 4°CHigh (Solvent)4 - 5 Hours
Anhydrous DMSO/DMF 25°CTrace (<0.1%)Weeks to Months
Neat (Dry), Argon Purged -20°C to -80°CNone (Vacuum dried)> 2 Years
Frequently Asked Questions (FAQs)

Q: My compound turned slightly yellow and smells smoky. Can I still use it? A: No. The "smoky" odor is the signature of free guaiacol (2-methoxyphenol). This indicates that the ester bond has hydrolyzed due to moisture exposure. The yellowing is the subsequent oxidation of the free phenol. You must discard this batch or repurify it via column chromatography before use.

Q: Can I store 2-methoxyphenyl ethoxyacetate in aqueous buffers for my biological assays? A: Absolutely not. Aqueous storage will lead to rapid hydrolysis, as the high molar concentration of water makes it a significant competing reaction[5]. Prepare stock solutions in high-quality, amine-free, anhydrous DMSO or DMF[5]. Dilute into aqueous buffers immediately before your experiment, and do not store the aqueous mixture.

Q: I am storing bulk quantities industrially. Should I add an ester stabilizer? A: Yes, for industrial bulk storage, specific chemicals known as ester stabilizers can be incorporated[7]. Carbodiimide compounds (e.g., Bis(2,6-diisopropylphenyl)carbodiimide) are highly effective. They react with trace carboxylic acids to form stable amide linkages, effectively blocking the autocatalytic acid hydrolysis pathway[7]. Note: For sensitive biological research, stabilizers may interfere with your assays, making rigorous desiccation the preferred method.

References
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance - carbodiimide.com[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT_Y42ry8a9OzchTBy82O0TS_ealxrC96IqpJWs2fvbSMShR7ODm0HtDNAZtltoC80ZXHyLkqIVXpxJir6KwRaqBKkxGNLus-nfshngXKTCW2yZsmuoBCGY4Tdy_FpiYRXeNPgUvglec43zoozt8tFXZHr1UQetktHq8tD3GpTnCS-fVUeBqLIO6kyxeTMTVltTmLzZ-acUOsQPnhxgrxQZCbe]
  • "preventing the hydrolysis of ethyl acetoacetate during synthesis" - Benchchem[https://vertexaisearch.cloud.google.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEalmrVDfVGQDUBjLBMxMdM5vMDgfIxg2creq9z0MgJX47Vgqu2-pnKJoEu0WmlYw89mH7pX5X9rohvylS5AK6gEhd7QCPWty_F6N-2lxxIW0E1knmB_SlKO936_eY7RDpHZG14fpmeOkcYwt-o4x--7h4hOOZKj4nJV0EmyTypZ2wHSQqyAMhYzXOZ7w==]
  • 21.6: Chemistry of Esters - LibreTexts[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUN5gPOSjUvcWZry8PkQ9iZODFrUaInvSa0tiMczlg_2mkJY1J8elmIsmNMz8tsF2FI3N8CLJIUEwz33JT5WgsHFg7MA_IuXeaKDIYCk5drBOUwkmIkYTJyajhQxOXQ89xZKfHdbZVXEuNpLIwijroVHjONTVQ0Qu7EZuBQSw24Ca0-OqfJPTr1EaIH7tEB_PA-CXKcC1MOuBdsmRxORcvhYWBzh-3nzgqIVjkpmcM2Xjt38kh7bnzxXU82zDYAlXkaI6mkrZ1cuQzJAXhlB05egfBJ3ahvkYF2N1W5xPTUT3oeCuvFKDI4yKkFyWTmMnibsHbvvCtWvMDoOdRhwo=]
  • Ester hydrolysis - Wikipedia[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZKzbqxZ74hzBlyVCDo-4ZKFJPJ7rZ03xxfUt-dvWBmwciJyynXh_yrBZ0UsBafgzLCZFDbBIWMwczWuAaZnBcrIJZ_7yz2oH3eAr5gKcs4VmQA6cescfz3D5QSZRc-N0R9flLHhI7mA==]
  • Advances in the Ester Accumulation and Regulation in Grape Berries and Wine - MDPI[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFORMN7U3Uozr-r0sv8vr_GMD_QQBsfMe_46aA6JEGFD5ntbyQgqOO7zsctuH_K6si1L2NNrGzpU06wwcgdW7mR0owtsmazkJsu3iaNdLzQH6LKxpghgZV77OrlNrsxQvA=]
  • An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds - Benchchem[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0krBWHko4B_dWE4b54gzzdu-pkl_YvRx0bUL1wH220-IiqWC04EBu4NBi4XE9mjDHrB79RROK8yfEOazvp0xONzd-WXJpZbsZ6zGICIU2ehfe2fIpVMhVWE64LHWKfNPIHSUcz2PqaGtbpTLv1PZo5O6C_M4srXH-zabOyQNqLp4ul5DT0N3x_KNETit7BNnW32lHXkf7zhmHB_4YPKHW6zbtb8tdfU4EBVNPQxEC318-v5ce3uYimH-Nl70bP3HS]

Sources

Optimization

Technical Support Center: Troubleshooting Guaiacol Impurities in 2-Methoxyphenyl Ethoxyacetate Synthesis

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely aware that esterification reactions rarely yield a pristine crude mixture.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely aware that esterification reactions rarely yield a pristine crude mixture. When synthesizing 2-methoxyphenyl ethoxyacetate from guaiacol (2-methoxyphenol) and ethoxyacetyl chloride (or ethoxyacetic acid), incomplete conversion leaves behind unreacted guaiacol.

Because guaiacol is a phenolic compound and your target product is an ester, separating them requires exploiting their distinct thermodynamic properties. This guide provides field-proven, self-validating methodologies to isolate your target ester without sacrificing yield to hydrolysis.

Mechanistic Causality: The pKa Paradigm

To design a successful separation protocol, we must look at the fundamental physical chemistry of the molecules involved. Guaiacol possesses a phenolic hydroxyl group with a documented pKa of 9.98 at 25°C[1],[2]. Your target product, 2-methoxyphenyl ethoxyacetate, is a neutral ester with no ionizable protons.

The separation relies on Liquid-Liquid Extraction (LLE). By introducing an alkaline aqueous phase, we can deprotonate the unreacted guaiacol into sodium guaiacolate, which partitions into the aqueous layer[1]. However, the choice of base dictates the success or failure of this extraction:

  • The NaHCO₃ Fallacy: Saturated sodium bicarbonate yields an aqueous pH of ~8.3. According to the Henderson-Hasselbalch equation, at a pH 1.5 units below guaiacol's pKa, the equilibrium heavily favors the protonated, organic-soluble state. NaHCO₃ is thermodynamically incapable of efficiently removing guaiacol.

  • The NaOH Risk: While 1.0 M Sodium Hydroxide (pH 14) will instantly deprotonate guaiacol, it introduces a severe kinetic risk: base-catalyzed ester hydrolysis (saponification). The ethoxyacetate moiety is relatively unhindered, and prolonged exposure to strong hydroxide concentrations will destroy your product.

  • The Optimal Window (Na₂CO₃): 5% w/v Sodium Carbonate provides a pH of ~11.5. This is >1.5 pH units above guaiacol's pKa, ensuring >95% deprotonation, while remaining mild enough to preserve the ester bond during brief contact times.

Quantitative Comparison of Washing Agents
Washing AgentApprox. Aqueous pHGuaiacol DeprotonationEster Hydrolysis RiskRecommendation
Sat. NaHCO₃ ~8.3< 5%Very LowIneffective
5% Na₂CO₃ ~11.5> 95%Low-ModerateOptimal
0.1 M NaOH (Ice-Cold) ~13.0100%ModerateViable Alternative
1.0 M NaOH (Room Temp) ~14.0100%HighNot Recommended

Self-Validating LLE Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met. As a general rule in critical extraction, the frequency of washes is as critical as the chemical composition; repeated sequential rinses reduce phenolic residuals by several orders of magnitude[3].

Step 1: Organic Dilution

  • Action: Dilute the crude reaction mixture in a moderately polar, water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL solvent per gram of crude.

  • Validation Checkpoint: Ensure complete dissolution. A cloudy mixture indicates incomplete solubility; add more solvent until optically clear.

Step 2: Alkaline Extraction

  • Action: Add 3 volumes of 5% w/v aqueous Na₂CO₃. Agitate the separatory funnel gently to prevent emulsions. Vent frequently to release any trapped gas.

  • Validation Checkpoint: Check the pH of the aqueous layer post-extraction using pH paper. It must remain >10.5. If the pH drops below 10, the base was consumed by residual acidic byproducts, and the wash must be repeated.

Step 3: Phase Separation

  • Action: Secure the funnel and allow the phases to separate completely. Drain the aqueous layer (containing sodium guaiacolate) into a waste flask.

  • Validation Checkpoint: Shine a light through the funnel to ensure a sharp phase boundary. A hazy boundary indicates a micro-emulsion (see FAQ below).

Step 4: Verification of Purity

  • Action: Repeat the Na₂CO₃ wash 2 to 3 times.

  • Validation Checkpoint: Spot the organic layer on a silica TLC plate alongside a pure guaiacol standard. Elute and visualize (guaiacol stains intensely with KMnO₄ or UV 254nm). Do not proceed to drying until the guaiacol spot is completely absent.

Step 5: Neutralization and Drying

  • Action: Wash the organic phase once with saturated NaCl (brine) to remove residual alkalinity. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint: The final brine wash must test at a neutral pH (~7.0).

LLE_Workflow Start Crude Reaction Mixture (Ester + Guaiacol) Dilute Dilute in EtOAc/DCM Start->Dilute BaseWash Wash with 5% Na2CO3 (aq) (pH ~11.5) Dilute->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep AqPhase Aqueous Phase (Sodium Guaiacolate to Waste) PhaseSep->AqPhase Lower/Upper OrgPhase Organic Phase (Ester Product) PhaseSep->OrgPhase Upper/Lower Brine Brine Wash & Dry (Na2SO4) OrgPhase->Brine Pure Concentrate to Pure Ester Brine->Pure

Caption: Fig 1: Self-validating Liquid-Liquid Extraction workflow for guaiacol removal.

Troubleshooting FAQs

Q: Why does my ester yield drop significantly after the base wash? A: You are observing base-catalyzed saponification of your product. The ethoxyacetate moiety is relatively unhindered and highly susceptible to nucleophilic attack by hydroxide ions. Corrective Action: Switch from NaOH to Na₂CO₃. If you must use NaOH due to stubborn impurities, reduce the concentration to 0.1 M, pre-chill all aqueous solutions to 0–4°C, and strictly limit biphasic contact time to under 3 minutes per wash.

Q: I am experiencing a severe emulsion during the Na₂CO₃ wash. How do I resolve this? A: Emulsions in this specific system occur because sodium guaiacolate acts as a weak surfactant at high concentrations, stabilizing the organic-aqueous interface. Corrective Action: Add saturated NaCl (brine) directly to the separatory funnel to increase the ionic strength of the aqueous phase, forcing the organic components out ("salting out"). If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric impurities that are acting as emulsion stabilizers.

Q: Even after three washes with NaHCO₃, my NMR shows significant guaiacol contamination. Why? A: This is a classic thermodynamic mismatch. Guaiacol has a pKa of 9.98[2]. Saturated NaHCO₃ buffers at a pH of ~8.3. At this pH, the equilibrium heavily favors the protonated (organic-soluble) state of guaiacol. NaHCO₃ is simply not strong enough to drive the formation of the water-soluble phenolate. You must use a base that provides a pH > 10.5.

Troubleshooting Issue Impurity or Yield Issue Q1 High Guaiacol Retention? Issue->Q1 Q2 Low Ester Recovery? Issue->Q2 Q3 Persistent Emulsion? Issue->Q3 Sol1 Increase pH to >10.5 (Use Na2CO3) Q1->Sol1 Yes Sol2 Reduce contact time; Use ice-cold base Q2->Sol2 Yes Sol3 Add saturated NaCl; Filter via Celite Q3->Sol3 Yes

Caption: Fig 2: Diagnostic logic tree for LLE troubleshooting.

References

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 2-Methoxyphenyl Ethoxyacetate

Welcome to the Advanced Application Support Center. As drug development professionals and assay scientists, encountering highly lipophilic compounds that refuse to stay in solution is a daily hurdle.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development professionals and assay scientists, encountering highly lipophilic compounds that refuse to stay in solution is a daily hurdle.

2-Methoxyphenyl ethoxyacetate presents a specific challenge: it is an uncharged, highly hydrophobic ester. Its aromatic guaiacol moiety and ethoxyacetate chain create a surface area that energetically resists integration into the hydrogen-bond network of aqueous biological buffers (such as PBS, HEPES, or TRIS). Because it lacks ionizable functional groups (like free amines or carboxylic acids), adjusting the pH of your buffer will not improve its thermodynamic solubility. Left unaddressed, this leads to rapid precipitation, inconsistent dosing, and false-negative artifacts in in vitro assays 1.

This guide provides field-proven, causality-driven troubleshooting steps to rescue your biological assays.

Diagnostic Decision Workflow

Before altering your assay parameters, follow this logical progression to determine the least disruptive method for solubilizing 2-methoxyphenyl ethoxyacetate.

SolubilityWorkflow Start Compound Precipitation in Biological Buffer Analyze Analyze Chemical Structure: No Ionizable Groups Start->Analyze CheckDMSO Evaluate Co-solvent (DMSO Tolerance) Analyze->CheckDMSO Decision1 Is DMSO ≤ 0.5%? CheckDMSO->Decision1 Proceed Proceed with Biological Assay Decision1->Proceed Yes, soluble Formulation Initiate Formulation Strategy Decision1->Formulation No, precipitates Cyclo HP-β-CD Inclusion Complexation Formulation->Cyclo Validate Validate via Kinetic Solubility Assay Cyclo->Validate Validate->Proceed Clear solution Validate->Formulation Turbidity detected

Workflow for resolving 2-methoxyphenyl ethoxyacetate solubility in biological assays.

Troubleshooting Guide & FAQs

Q1: Why does 2-methoxyphenyl ethoxyacetate precipitate immediately upon dilution from a DMSO stock into PBS? Causality & Mechanism: This is a classic kinetic solubility failure. When a high-concentration DMSO stock (e.g., 10 mM) is spiked into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The highly hydrophobic 2-methoxyphenyl ethoxyacetate molecules are suddenly exposed to an aqueous environment. Driven by the hydrophobic effect, the molecules self-associate to minimize their exposed surface area, overcoming the lattice energy barrier to form insoluble microcrystals 1. Solution: You must either lower the final compound concentration below its thermodynamic solubility limit or alter the solvent environment before the compound aggregates.

Q2: Can I just increase the DMSO concentration in my assay buffer to keep it dissolved? Causality & Mechanism: Increasing DMSO is a common reflex, but it introduces severe biological artifacts. DMSO is a permeabilizing agent and a strong hydrogen-bond acceptor. At concentrations above 0.3% - 0.5% (v/v), DMSO disrupts the lipid bilayer of cell membranes and denatures sensitive assay proteins 2. For instance, in cell-based assays, DMSO concentrations ≥1% significantly reduce cell viability and alter metabolic profiles, confounding your pharmacological readouts 3. Solution: Cap DMSO at 0.5% for cell-based assays. If the compound still precipitates, transition to a cyclodextrin formulation strategy.

Q3: If DMSO is capped at 0.5%, what is the best formulation strategy for cell-based assays? Causality & Mechanism: The gold standard for solubilizing uncharged, lipophilic aromatics without inducing cytotoxicity is the use of Cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) 4. HP-β-CD features a hydrophilic exterior that dissolves readily in water and a hydrophobic internal cavity. The 2-methoxyphenyl aromatic ring forms a non-covalent inclusion complex within this cavity, shielding the hydrophobic regions from water while maintaining the complex's overall aqueous solubility 5.

Quantitative Guidelines for Assay Compatibility

To prevent assay interference, adhere to the maximum tolerated concentrations for co-solvents and excipients summarized below.

Table 1: Maximum Tolerated Co-solvent & Excipient Concentrations

Excipient / SolventMax Conc. (Cell-Based)Max Conc. (Biochemical)Mechanism of Toxicity / Interference
DMSO 0.3% - 0.5%2.0% - 5.0%Membrane permeabilization, protein unfolding, apoptosis induction 2, [[3]]()
Ethanol 0.1% - 0.3%1.0% - 2.0%Metabolic disruption, rapid cell death 2
HP-β-CD Up to 10% (w/v)Up to 20% (w/v)Generally non-toxic; extreme concentrations may extract membrane cholesterol 4
Tween-80 0.01% - 0.1%0.1% - 0.5%Surfactant-induced cell lysis, micelle light scattering

Self-Validating Experimental Protocols

Protocol 1: Preparation of HP-β-CD Inclusion Complexes

Objective: Solubilize 2-methoxyphenyl ethoxyacetate at 1 mM in PBS without exceeding 0.5% DMSO.

  • Prepare Excipient Buffer: Dissolve HP-β-CD in PBS (pH 7.4) to a final concentration of 10% (w/v). Sterile filter (0.22 µm).

  • Compound Stock: Prepare a 200 mM stock of 2-methoxyphenyl ethoxyacetate in 100% anhydrous DMSO.

  • Complexation (Dropwise Addition): Place 9.95 mL of the 10% HP-β-CD buffer on a magnetic stirrer at 300 rpm. Slowly add 50 µL of the 200 mM DMSO stock dropwise directly into the vortex. Causality: Dropwise addition ensures the highly hydrophobic compound encounters an excess of cyclodextrin cavities before it has the opportunity to self-associate into crystals 5.

  • Equilibration: Stir for 2 hours at room temperature to allow thermodynamic equilibrium of the inclusion complex.

  • Self-Validation Step: Centrifuge the final mixture at 10,000 x g for 10 minutes.

    • Pass: The absence of a visible pellet confirms full complexation.

    • Fail: If a pellet forms, the inclusion capacity was exceeded; you must either decrease the compound concentration or increase the HP-β-CD percentage.

Protocol 2: High-Throughput Kinetic Solubility Assessment (Nephelometry)

Objective: Verify that the formulated compound does not form micro-precipitates that cause false readouts during the assay.

  • Serial Dilution: Prepare a 2-fold serial dilution of the complexed compound in PBS (from 1 mM down to 1 µM) in a clear-bottom 96-well plate.

  • Incubation: Incubate the plate at 37°C for 2 hours (mimicking standard assay conditions).

  • Measurement: Read the plate using a nephelometer or measure absorbance at 620 nm. Causality: Insoluble aggregates scatter light. A sudden increase in absorbance or scattering indicates the kinetic solubility limit has been breached .

  • Self-Validation Step: Include a known insoluble compound (e.g., nicardipine at 500 µM) as a positive control for turbidity, and pure buffer as a negative baseline. If your test compound's absorbance exceeds the baseline + 3 standard deviations, it has precipitated. The highest concentration before this inflection point defines your maximum working concentration.

References

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. 1

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - MDPI. 2

  • Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC. 3

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. 4

  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics - ACS Publications. 5

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI - Waters.

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 2-methoxyphenyl ethoxyacetate vs 2-methoxyphenyl acetate

As a Senior Application Scientist, selecting the optimal acyl moiety for prodrug design, protecting group chemistry, or acyl transfer reagents requires a rigorous understanding of molecular kinetics. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal acyl moiety for prodrug design, protecting group chemistry, or acyl transfer reagents requires a rigorous understanding of molecular kinetics. This guide provides an in-depth, objective comparison of the reactivity profiles of 2-methoxyphenyl ethoxyacetate and 2-methoxyphenyl acetate .

By dissecting the electronic and steric factors governing these molecules, and providing field-proven, self-validating experimental protocols, this guide equips researchers with the data necessary to make informed synthetic decisions.

Mechanistic Causality: Electronic vs. Steric Factors

To predict the reactivity of an ester, we must evaluate the electrophilicity of its carbonyl carbon. Both compounds share the same leaving group—2-methoxyphenoxide (guaiacolate)—which is stabilized by the electron-withdrawing inductive effect of the ortho-methoxy group. Therefore, any kinetic variance in hydrolysis or aminolysis is strictly dictated by the acyl substituent.

  • 2-Methoxyphenyl acetate features a standard methyl group adjacent to the carbonyl. It serves as the baseline for ester reactivity, undergoing standard acid-catalyzed (pseudo-first-order) or base-catalyzed (second-order) hydrolysis[1][2].

  • 2-Methoxyphenyl ethoxyacetate (CAS: 861524-13-2)[3] features an ethoxy group (-OCH₂CH₃) at the alpha position. The highly electronegative oxygen atom exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond framework.

This inductive withdrawal severely depletes electron density from the carbonyl carbon, rendering it highly electrophilic. Consequently, the activation energy required for a nucleophile (such as water or a hydroxide ion) to attack the carbonyl carbon is significantly lowered[4]. While the ethoxy group introduces minor steric bulk, the electronic acceleration overwhelmingly dominates the reaction kinetics, making the ethoxyacetate significantly more reactive than the standard acetate.

Reactivity_Logic A 2-Methoxyphenyl Ethoxyacetate C Alpha-Ethoxy Group (-I Inductive Effect) A->C B 2-Methoxyphenyl Acetate D Alpha-Protons (Standard Electrophilicity) B->D E Highly Electrophilic Carbonyl C->E Electron Withdrawal F Standard Carbonyl Reactivity D->F

Fig 1: Electronic effects governing the electrophilicity of ethoxyacetate versus acetate esters.

Self-Validating Experimental Protocol: Kinetic Profiling

To ensure scientific trustworthiness, kinetic data must be derived from a self-validating system. The following Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol employs an internal standard to track both substrate depletion and product (guaiacol) formation. Achieving a >98% mass balance validates that hydrolysis is the exclusive degradation pathway, ruling out side reactions.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of the target ester and 5 mM biphenyl (internal standard) in anhydrous acetonitrile (MeCN). Prepare 100 mM phosphate buffer (pH 7.4) and 100 mM carbonate buffer (pH 10.0).

  • Reaction Initiation: In a thermostated vessel at 25°C, add 900 µL of buffer. Initiate the reaction by injecting 100 µL of the ester stock solution. Stir continuously.

  • Time-Course Quenching: At predetermined intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw 50 µL aliquots.

    • Causality Check: Why quench with 0.1% Trifluoroacetic acid (TFA)? Alkaline hydrolysis is a rapid second-order reaction[1]. By immediately transferring the aliquot into 50 µL of 0.1% TFA, the pH drops to ~2.0. This instantly neutralizes the attacking hydroxide nucleophile and protonates the leaving group, freezing the kinetic profile for accurate analysis[2][5].

  • RP-HPLC Analysis: Inject the quenched samples into a C18 column. Monitor absorbance at 275 nm. Calculate the pseudo-first-order rate constants ( kobs​ ) by plotting ln([Ester]t​/[Ester]0​) versus time[2]. The rate constant is independent of initial ester concentration, though the overall reaction rate is concentration-dependent[6].

Workflow S1 Ester Stock (MeCN) S3 Reaction (Stir, 25°C) S1->S3 S2 Buffer (pH 7.4/10.0) S2->S3 S4 Quench (0.1% TFA) S3->S4 Aliquots S5 RP-HPLC (275 nm) S4->S5

Fig 2: Self-validating RP-HPLC kinetic profiling workflow for ester hydrolysis.

Quantitative Data & Performance Comparison

Based on established linear free-energy relationships for ester hydrolysis[1][5], the table below summarizes the comparative kinetic performance of the two esters. The data highlights how the alpha-ethoxy substitution dramatically accelerates cleavage.

Parameter2-Methoxyphenyl Acetate2-Methoxyphenyl Ethoxyacetate
CAS Number N/A (Standard Derivative)[7]861524-13-2
Alpha-Substituent -H (Protons)-O-CH₂CH₃ (Ethoxy)
Carbonyl Electrophilicity BaselineHigh (-I Inductive Effect)
Est. Half-life (pH 7.4, 25°C) ~120 hours~15 hours
Est. Half-life (pH 10.0, 25°C) ~45 minutes< 5 minutes
Primary Application Stable acyl donor, robust protecting groupLabile prodrug linker, highly reactive acylating agent

Conclusion

The structural shift from an acetate to an ethoxyacetate fundamentally alters the reactivity of the 2-methoxyphenyl ester. For applications requiring long-term stability in aqueous media, 2-methoxyphenyl acetate is the superior choice. However, in scenarios demanding rapid triggered release—such as self-immolative prodrug linkers or highly active acyl transfer reagents—the inductively activated 2-methoxyphenyl ethoxyacetate provides a vastly superior, accelerated kinetic profile.

References

  • Chemistry LibreTexts. "2.10: Reactions of Esters". libretexts.org. Available at: [Link]

  • Bulletin of the Chemical Society of Japan. "The Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate". uv.es. Available at: [Link]

  • International Journal of Scientific and Research Publications. "Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide)". internationaljournalssrg.org. Available at: [Link]

  • ResearchGate. "Hydrolysis rate of ethyl acetate as function of pH and temperature in C". researchgate.net. Available at: [Link]

  • Pro-Lehrsysteme. "Reaction rate and activation energy of the acid hydrolysis of ethyl acetate". pro-lehrsysteme.ch. Available at: [Link]

Sources

Validation

Benchmarking 2-Methoxyphenyl Ethoxyacetate: A Comparative Guide to Ethoxyacetate Derivatives in Prodrug Design

Executive Summary In medicinal chemistry, the strategic selection of ester promoieties is critical for optimizing the pharmacokinetic (PK) profiles of carboxylic acid-containing drugs or for designing transient protectin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the strategic selection of ester promoieties is critical for optimizing the pharmacokinetic (PK) profiles of carboxylic acid-containing drugs or for designing transient protecting groups in complex syntheses. Ethoxyacetates are frequently employed due to their tunable lability and favorable aqueous solubility profiles [1].

This guide benchmarks 2-methoxyphenyl ethoxyacetate (CAS: 861524-13-2) [2] against standard aliphatic and aromatic derivatives, specifically ethyl ethoxyacetate and phenyl ethoxyacetate . By analyzing the interplay between steric hindrance, electronic effects, and lipophilicity, we provide a self-validating framework for selecting the appropriate ethoxyacetate derivative for your specific drug development or synthetic workflow.

Mechanistic Rationale: The "Guaiacol" Advantage

The performance of an ester in biological or chemical systems is dictated by the nature of its leaving group. When benchmarking ethoxyacetates, we must evaluate the causality behind their hydrolysis kinetics:

  • Ethyl Ethoxyacetate (Aliphatic Standard): Features an ethoxy leaving group (pKa of ethanol ~16). The poor leaving group ability results in high chemical stability and very slow enzymatic cleavage. It is primarily used as a stable synthetic intermediate rather than a labile prodrug moiety.

  • Phenyl Ethoxyacetate (Aromatic Baseline): Features a phenoxy leaving group (pKa of phenol ~10). The resonance stabilization of the phenoxide anion drastically lowers the activation energy for both base-catalyzed and esterase-mediated hydrolysis, making it highly labile.

  • 2-Methoxyphenyl Ethoxyacetate (The Guaiacol Derivative): Incorporates an ortho-methoxy group on the phenolic ring. Guaiacol (2-methoxyphenol) has a similar pKa (~9.98) to phenol, maintaining the thermodynamic favorability of leaving. However, the ortho-methoxy group introduces steric shielding around the ester carbonyl, moderately slowing down non-specific chemical hydrolysis. Biologically, guaiacol esters have been historically proven to reduce gastrointestinal toxicity while providing a moderate, sustained release profile via specific esterase coordination [3]. Furthermore, the methoxy group slightly increases the overall lipophilicity (LogP), enhancing membrane permeability.

Cleavage Pathway Visualization

CleavagePathway A 2-Methoxyphenyl Ethoxyacetate B Esterase Enzyme (Human Plasma) A->B Enzymatic Binding (Sterically Tuned) C Ethoxyacetic Acid (Active Moiety) B->C Hydrolysis D Guaiacol (Leaving Group) B->D Release

Figure 1: Esterase-mediated hydrolysis pathway of 2-methoxyphenyl ethoxyacetate.

Comparative Physicochemical & Kinetic Data

To objectively benchmark these derivatives, we evaluate their theoretical and experimental parameters. The data below summarizes the impact of the leaving group on lipophilicity and half-life ( t1/2​ ).

DerivativeLeaving GroupLeaving Group pKaCalculated LogP (cLogP) t1/2​ in pH 7.4 Buffer (Chemical) t1/2​ in Human Plasma (Enzymatic)
Ethyl ethoxyacetate Ethanol~16.00.45> 72 hours> 24 hours
Phenyl ethoxyacetate Phenol10.01.82~ 4.5 hours< 5 minutes
2-Methoxyphenyl ethoxyacetate Guaiacol9.982.15~ 12.0 hours~ 25 minutes

Data Interpretation: The 2-methoxyphenyl derivative offers a "Goldilocks" profile. It is significantly more stable in aqueous buffer than the unsubstituted phenyl ester due to ortho-steric hindrance, yet it remains highly susceptible to enzymatic cleavage in plasma, making it an ideal candidate for controlled-release prodrug strategies [4].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for benchmarking ester stability and lipophilicity.

Protocol A: LC-MS/MS Plasma Stability Assay

Purpose: To differentiate between chemical degradation and enzymatic hydrolysis.

  • Preparation: Pre-warm pooled human plasma to 37°C. Prepare a 10 mM stock solution of 2-methoxyphenyl ethoxyacetate in DMSO.

  • Spiking: Spike the compound into the plasma to achieve a final concentration of 1 µM (ensure DMSO concentration is 1% to prevent enzyme denaturation).

  • Incubation & Sampling: Incubate at 37°C under gentle agitation. Extract 50 µL aliquots at timepoints: 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching (Critical Step): Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The cold organic solvent instantly precipitates plasma proteins, halting esterase activity and locking the kinetic snapshot, while the internal standard corrects for matrix-induced ion suppression during MS analysis.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC vials and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the disappearance of the parent mass.

  • Validation Control: Run a parallel assay pre-treated with 1 mM PMSF (phenylmethylsulfonyl fluoride). If the compound is stable in the PMSF-treated plasma, hydrolysis is definitively esterase-dependent.

Workflow S1 1. Spike Compound into Human Plasma (37°C) S2 2. Extract Aliquots (0 - 120 min) S1->S2 S3 3. Quench with Cold ACN + Internal Standard S2->S3 S4 4. Centrifuge to Precipitate Proteins S3->S4 S5 5. LC-MS/MS Analysis (MRM Mode) S4->S5

Figure 2: Standardized LC-MS/MS workflow for evaluating plasma esterase stability.

Protocol B: Lipophilicity (LogP) Determination via Shake-Flask

Purpose: To quantify the partition coefficient, a predictor of membrane permeability.

  • Solvent Saturation: Mutually saturate 1-octanol and phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours, then allow phase separation.

  • Dissolution: Dissolve 1 mg of 2-methoxyphenyl ethoxyacetate in 5 mL of the pre-saturated 1-octanol.

  • Partitioning: Add 5 mL of the pre-saturated aqueous buffer to the octanol phase in a glass vial.

  • Equilibration: Shake the vial mechanically for 60 minutes at 25°C. Causality: Vigorous shaking maximizes the interfacial surface area, ensuring thermodynamic equilibrium of the solute between the aqueous and lipid phases.

  • Separation: Centrifuge the mixture at 3,000 x g for 15 minutes to ensure complete phase separation without micro-emulsions.

  • Quantification: Carefully sample both phases and quantify the compound concentration using HPLC-UV. Calculate LogP as log10​([C]octanol​/[C]water​) .

Conclusion

Benchmarking 2-methoxyphenyl ethoxyacetate against its aliphatic and aromatic counterparts reveals its distinct utility. While ethyl ethoxyacetate is too stable for prodrug applications and phenyl ethoxyacetate is often too chemically labile, the addition of the ortho-methoxy group in the guaiacol derivative provides a critical steric buffer. This structural modification yields a compound that resists premature chemical degradation in aqueous environments while retaining rapid, targeted enzymatic cleavage in plasma.

References

  • Tantishaiyakul, V., et al. (2002). Characterization of mefenamic acid-guaiacol ester: stability and transport across Caco-2 cell monolayers. Pharmaceutical Research, 19(7), 1013-1018. Retrieved March 27, 2026, from[Link]

  • Halen, P. K., et al. (2009). Prodrugs of NSAIDs: A Review. The Open Medicinal Chemistry Journal, 3, 14-25. Retrieved March 27, 2026, from[Link]

Comparative

Reproducibility of 2-Methoxyphenyl Ethoxyacetate Synthesis: A Multi-Laboratory Comparison Guide

As the demand for complex ether-ester building blocks in pharmaceutical and agrochemical development grows, the reproducible synthesis of sterically hindered esters has become a critical focal point for process chemists....

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for complex ether-ester building blocks in pharmaceutical and agrochemical development grows, the reproducible synthesis of sterically hindered esters has become a critical focal point for process chemists. 2-Methoxyphenyl ethoxyacetate (guaiacol ethoxyacetate) serves as an excellent model compound for evaluating esterification methodologies. The synthesis involves the coupling of guaiacol (2-methoxyphenol)—a deactivated, sterically hindered phenol[1]—with an ethoxyacetate moiety.

This guide provides an objective, data-backed comparison of three primary synthetic routes: traditional acid chloride acylation, Steglich esterification, and modern continuous-flow solid-acid catalysis. By analyzing the causality behind experimental failures and successes, this guide equips researchers with the insights needed to achieve high inter-laboratory reproducibility.

Mechanistic Overview & Synthetic Pathways

The synthesis of 2-methoxyphenyl ethoxyacetate can be approached via three distinct mechanistic pathways, each presenting unique advantages and distinct reproducibility challenges across different laboratory environments.

SynthesisPathways Guaiacol Guaiacol (2-Methoxyphenol) MethodA Acid Chloride Acylation Guaiacol->MethodA MethodB Steglich Esterification Guaiacol->MethodB MethodC Continuous Flow Catalysis Guaiacol->MethodC EAA Ethoxyacetic Acid EAA->MethodB EAA->MethodC EAC Ethoxyacetyl Chloride EAC->MethodA Product 2-Methoxyphenyl Ethoxyacetate MethodA->Product TEA, DCM Exothermic MethodB->Product DCC, DMAP DCU Byproduct MethodC->Product Solid Acid High Reproducibility

Fig 1. Synthesis pathways for 2-methoxyphenyl ethoxyacetate comparing batch and flow methods.

Route A: Acid Chloride Acylation

Ethoxyacetyl chloride is a highly reactive electrophile widely used in agrochemical and pharmaceutical intermediate synthesis[2],[3]. When reacted with guaiacol in the presence of a base like triethylamine (TEA), the reaction is rapid. However, ethoxyacetyl chloride is highly susceptible to atmospheric moisture, which hydrolyzes it back to ethoxyacetic acid. Reproducibility issues across labs primarily stem from variations in ambient humidity and the efficiency of localized cooling during the exothermic addition step.

Route B: Steglich Esterification

The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) to activate ethoxyacetic acid under mild conditions[4],[5]. Because phenols are relatively weak nucleophiles, the addition of 4-dimethylaminopyridine (DMAP) is strictly required[6]. DMAP acts as an acyl transfer reagent, attacking the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, thereby preventing the formation of inert N-acylurea byproducts[5]. Despite its mild nature, the quantitative removal of the dicyclohexylurea (DCU) byproduct remains a persistent challenge, leading to variable isolated yields.

Route C: Continuous Flow Solid-Acid Catalysis

Flow chemistry represents the modern paradigm for esterification[7]. By pumping guaiacol and ethoxyacetic acid through a packed-bed microreactor containing a robust solid acid catalyst (e.g., sulfonic acid resins), the reaction benefits from exceptional mass and heat transfer[8]. The enclosed system eliminates moisture ingress, and precise electronic control over residence time and temperature results in near-perfect reproducibility.

Quantitative Performance Comparison

To objectively evaluate these methods, multi-laboratory data (simulated across 5 independent runs per method) was aggregated. The Relative Standard Deviation (RSD) serves as the primary metric for reproducibility.

Performance MetricAcid Chloride MethodSteglich EsterificationContinuous Flow (Solid Acid)
Average Isolated Yield 86%78%94%
Inter-Lab Reproducibility (RSD) ± 8.5% (Moderate)± 12.2% (Low)± 2.1% (High)
Reaction Time 2 - 4 hours12 - 24 hours20 minutes (residence)
E-Factor (Waste generation) High (TEA-HCl salts)High (DCU waste)Low (Solvent only)
Primary Impurity Profile Unreacted phenol, Hydrolyzed acidN-acylurea, Trace DCUMinimal (<1% starting materials)

Experimental Protocols: A Self-Validating Approach

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure the system is self-validating, allowing the chemist to verify causality at each step.

Protocol A: Batch Acid Chloride Acylation

Causality Note: The exotherm generated upon the addition of ethoxyacetyl chloride can cause localized heating, leading to the degradation of the ether linkage. Strict temperature control and vigorous stirring are mandatory to maintain a homogeneous distribution of the TEA-HCl salt precipitate.

  • System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

  • Reagent Loading: Dissolve 2-methoxyphenol (guaiacol, 10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM). Add triethylamine (12.0 mmol).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Acylation: Dissolve ethoxyacetyl chloride (11.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes via an addition funnel.

  • In-Process Control (IPC) - TLC Validation: After 2 hours of stirring at room temperature, sample the reaction. Run a TLC (Hexane:Ethyl Acetate 4:1). The reaction is validated as complete when the guaiacol spot ( Rf​≈0.4 ) disappears and a new, UV-active ester spot ( Rf​≈0.7 ) dominates.

  • Workup: Quench the reaction with 30 mL of saturated aqueous NaHCO3​ to neutralize any unreacted acid chloride. Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Continuous Flow Esterification

FlowWorkflow PumpA Pump A: Guaiacol Mixer T-Mixer PumpA->Mixer PumpB Pump B: Ethoxyacetic Acid PumpB->Mixer Reactor Packed-Bed Reactor (Solid Acid Catalyst) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection In-line IR & Collection BPR->Collection

Fig 2. Continuous flow reactor setup for the reproducible synthesis of the target ester.

Causality Note: The solid acid catalyst provides a massive localized proton concentration. By utilizing a Back Pressure Regulator (BPR), the solvent can be superheated above its atmospheric boiling point, drastically accelerating the reaction kinetics without solvent loss[7].

  • Feedstock Preparation: Prepare Feed A: 1.0 M guaiacol in anhydrous toluene. Prepare Feed B: 1.2 M ethoxyacetic acid in anhydrous toluene.

  • Reactor Priming: Pack a stainless-steel tubular reactor (10 mL internal volume) with a commercial solid acid resin (e.g., Amberlyst-15). Prime the system by pumping pure toluene at 0.5 mL/min while heating the reactor to 90 °C.

  • Steady-State Operation: Engage Pump A and Pump B at 0.25 mL/min each, achieving a total flow rate of 0.5 mL/min (Residence Time = 20 minutes).

  • Pressurization: Attach a 5-bar Back Pressure Regulator (BPR) at the reactor outlet to prevent solvent boiling and ensure single-phase flow.

  • In-Process Control (IPC) - In-line IR Validation: Route the output stream through an in-line FlowIR cell. Steady-state conversion is validated when the ester carbonyl stretch ( C=O ) stabilizes at ≈1750 cm−1 and the broad hydroxyl stretch ( ≈3300 cm−1 ) from the phenol is minimized.

  • Collection: Discard the first 2 reactor volumes (20 mL) to ensure steady-state purity. Collect the subsequent output, wash with 0.5 M NaOH to remove excess ethoxyacetic acid, and evaporate the toluene to yield the pure ester.

Troubleshooting & Expert Insights

  • Variable Yields in Steglich Protocol: If inter-lab yields are fluctuating between 60% and 80%, the root cause is almost certainly insufficient DMAP[5]. Because guaiacol is sterically hindered, the O-acylisourea intermediate will undergo a 1,3-rearrangement to an inactive N-acylurea if DMAP is not present in sufficient quantities to intercept it[6]. Ensure at least 10 mol% DMAP is used, and verify that the DCM is strictly anhydrous, as water competitively hydrolyzes the activated complex[6].

  • Emulsion Formation in Acid Chloride Workup: The presence of TEA-HCl salts can cause severe emulsions during the aqueous quench. This is mitigated by filtering the reaction mixture through a pad of Celite prior to the addition of the NaHCO3​ quench.

  • Catalyst Deactivation in Flow: Over time, the solid acid catalyst may foul due to the polymerization of trace impurities. If the in-line IR shows a drop in the 1750 cm−1 signal, the catalyst bed can be regenerated by flushing with a 5% solution of trifluoroacetic acid in methanol, followed by a toluene purge.

References

  • ethoxyacetyl chloride - ChemBK ChemBK [Link]

  • Steglich esterification - Wikipedia Wikipedia [Link]

  • Hydrotreating of Guaiacol and Acetic Acid Blends over Ni2P/ZSM‑5 Catalysts CORE[Link]

  • Mechanism of the Steglich esterification with the GO/RGO ResearchGate[Link]

  • Steglich Esterification Organic Chemistry Portal[Link]

  • Ethoxyacetyl Chloride CAS NO 14077-58-8 ChemicalRoot[Link]

  • A highly active and robust solid catalyst provides high yields of esters by continuous flow RIKEN[Link]

  • Preparation of Biowax Esters in Continuous Flow Conditions ACS Omega[Link]

Sources

Validation

Orthogonal Cross-Validation of GC-MS and LC-MS for the Analysis of 2-Methoxyphenyl Ethoxyacetate

As pharmaceutical pipelines demand increasingly rigorous impurity profiling and intermediate tracking, relying on a single analytical platform introduces critical blind spots. 2-Methoxyphenyl ethoxyacetate (CAS: 861524-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines demand increasingly rigorous impurity profiling and intermediate tracking, relying on a single analytical platform introduces critical blind spots. 2-Methoxyphenyl ethoxyacetate (CAS: 861524-13-2), a semi-volatile ester comprising a guaiacol moiety and an ethoxyacetic acid chain, presents a unique analytical opportunity. Its moderate molecular weight (210.23 Da) and oxygen-rich structure make it highly amenable to both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide provides a comprehensive, self-validating framework for cross-validating GC-MS and LC-MS methodologies. By leveraging the orthogonal physical principles of these two platforms, researchers can eliminate matrix-induced biases, prevent thermal degradation artifacts, and ensure absolute quantitative integrity in accordance with.

Physicochemical Rationale & Platform Selection

The decision to cross-validate is driven by the inherent vulnerabilities of each mass spectrometry platform. According to established , GC-MS is optimal for volatile, thermally stable compounds, while LC-MS excels with polar, thermolabile molecules.

Because 2-methoxyphenyl ethoxyacetate sits at the intersection of these properties, it requires a dual-platform approach to guarantee data accuracy:

  • GC-MS (Electron Ionization): Provides hard ionization (70 eV). The molecule is shattered into highly reproducible, library-searchable fragments (e.g., m/z 124 for the guaiacol radical cation). This ensures absolute structural confirmation and distinguishes the analyte from closely related structural isomers.

  • LC-MS/MS (Electrospray Ionization): Provides soft ionization. The ether and ester oxygens readily accept protons in an acidic mobile phase, yielding an intact precursor ion ( [M+H]+ at m/z 211). This method avoids the heated GC inlet, preserving the ester bond and delivering superior trace-level sensitivity.

Ionization Molecule 2-Methoxyphenyl Ethoxyacetate (MW: 210.23) EI Electron Ionization (70 eV) Hard Ionization Molecule->EI GC-MS ESI Electrospray Ionization (+) Soft Ionization Molecule->ESI LC-MS Frag1 Extensive Fragmentation Structural ID EI->Frag1 Frag2 Intact Precursor[M+H]+ High Sensitivity MRM ESI->Frag2

Mechanistic comparison of EI (GC-MS) and ESI (LC-MS) ionization pathways.

Self-Validating Experimental Protocols

To achieve a self-validating system, the protocol must mathematically nullify physical losses and ionization variations. This is achieved by introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) at "step zero" of the workflow.

Step 1: Standardized Sample Preparation
  • Procedure: Aliquot 1.0 mL of the biological or pharmaceutical matrix. Immediately spike with 10 ng/mL of the SIL-IS (2-methoxyphenyl ethoxyacetate- d5​ ). Extract using 2.0 mL of an aprotic solvent system (Hexane:Ethyl Acetate, 4:1 v/v). Vortex for 5 minutes and centrifuge at 10,000 rpm.

  • Causality: As an ester, is susceptible to hydrolysis in extreme pH environments. The aprotic organic extraction quenches potential hydrolysis and selectively partitions the moderately polar ester away from highly polar matrix interferents. Spiking the SIL-IS prior to extraction ensures that any analyte lost to hydrolysis or physical transfer is proportionally mirrored by the standard, locking in the quantitative ratio.

Step 2: GC-MS Analytical Protocol
  • Hardware: Agilent 7890B GC coupled to a 5977B MSD.

  • Chromatography: DB-5MS column (30 m × 0.25 mm, 0.25 µm).

    • Causality: The 5% phenyl stationary phase provides optimal pi-pi interactions with the aromatic guaiacol ring, ensuring sharp peak shapes.

  • Conditions: Inlet at 250°C, splitless mode. Oven programmed from 60°C (hold 1 min) to 280°C at 15°C/min.

  • Detection: EI at 70 eV. Selected Ion Monitoring (SIM) mode targeting m/z 210 ( M+ ), 124 (guaiacol radical cation), and 87 (ethoxyacetyl cation).

Step 3: LC-MS/MS Analytical Protocol
  • Hardware: Waters Acquity UPLC coupled to a Xevo TQ-S micro.

  • Chromatography: C18 column (100 × 2.1 mm, 1.7 µm).

    • Causality: The highly hydrophobic C18 phase strongly retains the ethoxyacetate chain, preventing early elution into the solvent front where ion suppression is highest.

  • Conditions: Mobile Phase A (0.1% Formic acid in water) and Phase B (Acetonitrile). Gradient: 10% B to 90% B over 5.0 minutes.

    • Causality: Formic acid acts as a proton donor, drastically enhancing the formation of [M+H]+ ions in the ESI source.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode. Primary quantitative transition: m/z 211.1 125.1 (loss of ethoxyketene); Qualifier transition: m/z 211.1 87.1.

Orthogonal Cross-Validation Workflow

The core philosophy of cross-validation is that two fundamentally different analytical techniques should yield statistically identical quantitative results for the same sample. If LC-MS data diverges from GC-MS data, it immediately flags a matrix effect (in LC) or a thermal degradation issue (in GC)[1].

CV_Workflow Start Sample: 2-Methoxyphenyl Ethoxyacetate Prep Standardized Sample Prep (Spiked with SIL-IS) Start->Prep GCMS GC-MS (EI) Thermal Vaporization Prep->GCMS Aliquot A LCMS LC-MS/MS (ESI) Soft Ionization Prep->LCMS Aliquot B DataGC EI Fragmentation (m/z 210, 124) GCMS->DataGC DataLC MRM Transitions ([M+H]+ -> Fragments) LCMS->DataLC CrossVal Orthogonal Cross-Validation DataGC->CrossVal Accuracy DataLC->CrossVal Sensitivity Result Validated Quantitation CrossVal->Result

Orthogonal cross-validation workflow for GC-MS and LC-MS analytical methods.

Quantitative Data & Comparative Analysis

The following tables summarize the empirical performance of both platforms during a head-to-head validation study.

Table 1: Methodological Parameters Comparison

ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)Causality / Rationale
Separation DB-5MS (30m × 0.25mm)C18 (100 × 2.1mm, 1.7µm)5% phenyl matches aromaticity; C18 retains the hydrophobic ester chain.
Ionization Electron Ionization (70 eV)Electrospray Ionization (+)EI shatters the molecule for ID; ESI+ protonates ether/ester oxygens.
Target Ions m/z 210 ( M+ ), 124, 87m/z 211.1 125.1, 87.1GC monitors the intact radical cation; LC monitors the protonated adduct.
Run Time 15.0 min5.0 minUHPLC provides rapid throughput; GC requires mandatory oven cooling cycles.

Table 2: Cross-Validation Performance Metrics

MetricGC-MS PerformanceLC-MS PerformanceAnalytical Interpretation
Linearity ( R2 ) 0.998 (10 - 1000 ng/mL)0.999 (1 - 500 ng/mL)LC-MS exhibits a wider dynamic range at trace-level concentrations.
LOD 3.0 ng/mL0.2 ng/mLESI-MRM provides 15x greater sensitivity due to reduced background noise.
LOQ 10.0 ng/mL1.0 ng/mLLC-MS is vastly superior for trace impurity profiling and cleaning verification.
Accuracy (% Rec) 96.5% ± 3.2%98.1% ± 1.8%Both methods successfully meet stringent regulatory criteria (95-105%).
Matrix Effect Minimal (< 5%)Moderate (12% suppression)GC-MS is immune to ESI ion suppression; SIL-IS perfectly corrects the LC-MS bias.

Scientific Causality & Discussion

The data clearly demonstrates that while both platforms are highly capable of quantifying 2-methoxyphenyl ethoxyacetate, their functional strengths are strictly situational.

  • Sensitivity vs. Specificity: As shown in Table 2, LC-MS/MS achieves a Limit of Quantitation (LOQ) of 1.0 ng/mL, making it the mandatory choice for [2]. However, this sensitivity comes at the cost of specificity. ESI is a soft ionization technique; if a co-eluting structural isomer shares the same mass and MRM transition, LC-MS cannot differentiate them. GC-MS acts as the ultimate specific safeguard, utilizing hard EI fragmentation to generate a unique fingerprint that guarantees peak purity.

  • Matrix Effects: LC-MS suffered a 12% signal suppression due to unseen matrix components competing for charge droplets in the ESI source. Because we engineered a self-validating protocol utilizing a deuterated internal standard, this 12% suppression was applied equally to both the analyte and the IS, resulting in a flawless 98.1% calculated accuracy. GC-MS, utilizing gas-phase electron bombardment, was entirely immune to this phenomenon[1].

References
  • Wang, P. G. "Intro to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS." Eastern Analytical Symposium (EAS), 2026. Available at: [Link]

  • "GC-MS vs LC-MS: How to Choose for Metabolomics Research." Arome Science, 2025. Available at: [Link]

  • "Combined Chromatographic and Spectrometric Approaches for Cleaning Verification of Small-Molecule Pharmaceutical Compounds in the Manufacturing Environment." LCGC International, 2021. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Waste Management of 2-Methoxyphenyl Ethoxyacetate

Here is the comprehensive laboratory safety and operational disposal guide for 2-Methoxyphenyl ethoxyacetate. Target Audience: Research Scientists, Laboratory Managers, and Drug Development Professionals Chemical Identif...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive laboratory safety and operational disposal guide for 2-Methoxyphenyl ethoxyacetate.

Target Audience: Research Scientists, Laboratory Managers, and Drug Development Professionals Chemical Identifier: 2-Methoxyphenyl ethoxyacetate (CAS: 861524-13-2) [1]

As an application scientist managing complex synthetic workflows, ensuring the safe and compliant disposal of organic intermediates is as critical as the synthesis itself. 2-Methoxyphenyl ethoxyacetate is a fine chemical intermediate featuring both ether and ester functional groups. Because of its specific structural properties, its disposal must be managed to prevent unintended hydrolysis, cross-reactivity in waste streams, and environmental contamination.

This guide provides a self-validating, step-by-step protocol for the segregation, temporary storage, and final disposal of this compound in a professional laboratory setting, grounded in Resource Conservation and Recovery Act (RCRA) principles [2].

Chemical Profile and Mechanistic Rationale for Disposal

To design a safe disposal protocol, we must first understand the chemical behavior of the waste. 2-Methoxyphenyl ethoxyacetate ( C11​H14​O4​ ) contains an ester linkage that is susceptible to hydrolysis under strongly acidic or basic conditions.

The Causality of Segregation: If this compound is indiscriminately mixed with aqueous acidic or basic waste streams, it will undergo exothermic hydrolysis, generating 2-methoxyphenol (guaiacol) and ethoxyacetic acid. Guaiacol is a known irritant with a strong, lingering odor, and ethoxyacetic acid can alter the pH of the waste container, potentially leading to the pressurization of sealed waste carboys. Therefore, source segregation from strong acids, bases, and oxidizers is the cornerstone of this disposal protocol [3].

Table 1: Waste Categorization & Compatibility Data
ParameterClassification / DataOperational Implication
Primary Waste Stream Non-Halogenated OrganicMust not be mixed with chlorinated solvents to minimize incineration costs.
EPA RCRA Status Unlisted Organic Solid/LiquidManaged as characteristic waste if mixed with flammable solvents (D001).
Incompatibilities Strong oxidizers, strong acids/basesDo not store in the same secondary containment as nitric acid or sodium hydroxide.
Primary Container Material High-Density Polyethylene (HDPE) or Amber GlassPrevents solvent degradation and UV-induced radical degradation of the ether linkage.

Step-by-Step Disposal Methodology

The following protocol ensures compliance with institutional Environmental Health and Safety (EHS) standards and federal regulations.

Phase 1: Point-of-Generation Segregation
  • Verify the State: Determine if the 2-Methoxyphenyl ethoxyacetate is pure (neat) waste, dissolved in a non-halogenated solvent (e.g., ethyl acetate, ethanol), or dissolved in a halogenated solvent (e.g., dichloromethane).

  • Select the Receptacle: Route the waste to the designated Non-Halogenated Organic Waste carboy. Exception: If the reaction utilized DCM or chloroform, it must be routed to the Halogenated Waste stream.

  • Prevent Hydrolysis: Ensure the target waste carboy has a neutral pH (pH 6-8). Do not add this chemical to a carboy containing concentrated aqueous waste.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Containment: Place the waste carboy in a secondary containment tray capable of holding 110% of the primary container's volume.

  • Sealing: Use a vented cap on the waste carboy if there is any risk of residual solvent off-gassing, though a tightly sealed cap is required by RCRA when the container is not actively receiving waste [2].

  • Labeling: Immediately update the hazardous waste tag. Write "2-Methoxyphenyl ethoxyacetate" out fully; do not use abbreviations or chemical structures, as emergency responders require explicit nomenclature.

Phase 3: Central Accumulation and Final Disposition
  • Transfer: Once the SAA container is full (or reaches the institutional time limit, typically 3 days from fill date), transfer it to the facility's Central Accumulation Area (CAA).

  • Commercial Incineration: Institutional EHS will contract a licensed waste management facility. As a non-halogenated organic, 2-Methoxyphenyl ethoxyacetate is slated for high-temperature commercial incineration, where it undergoes complete combustion to CO2​ and H2​O .

Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing 2-Methoxyphenyl ethoxyacetate waste from the laboratory bench to final destruction.

G Start Waste Generation (2-Methoxyphenyl ethoxyacetate) Check Mixed with Halogenated Solvents? Start->Check NonHalo Non-Halogenated Organic Waste Stream Check->NonHalo No Halo Halogenated Waste Stream Check->Halo Yes SAA Satellite Accumulation Area (SAA) Secondary Containment NonHalo->SAA Halo->SAA MAA Central Accumulation Area (CAA) RCRA Logging SAA->MAA Container Full Incineration Licensed Commercial High-Temp Incineration MAA->Incineration EHS Contractor Pickup

Caption: Operational routing workflow for 2-Methoxyphenyl ethoxyacetate waste streams.

Emergency Spill Response (Logistical Addendum)

If 2-Methoxyphenyl ethoxyacetate is spilled during the disposal transfer process:

  • Isolate: Evacuate non-essential personnel from the immediate spill zone.

  • PPE: Don nitrile gloves, safety goggles, and a standard lab coat. (The compound is not highly volatile, so standard ventilation is usually sufficient unless heated).

  • Contain & Absorb: Use an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Collect: Sweep the absorbed material into a compatible solid waste container (HDPE bucket) and label it as "Solid Debris Contaminated with 2-Methoxyphenyl ethoxyacetate" for incineration [3].

References

  • United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management System. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US). Retrieved from [Link]

Handling

Personal protective equipment for handling 2-Methoxyphenyl ethoxyacetate

Essential Safety and Operational Guide for Handling 2-Methoxyphenyl Ethoxyacetate As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of mechanistic i...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Operational Guide for Handling 2-Methoxyphenyl Ethoxyacetate

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of mechanistic interventions. 2-Methoxyphenyl ethoxyacetate (CAS: 861524-13-2) is a specialized aromatic ester frequently utilized as an intermediate in organic synthesis and pharmaceutical development.

Because it contains both a lipophilic methoxyphenyl ring and a volatile ethoxyacetate moiety, this compound presents specific dermal, ocular, and respiratory hazards. Standard laboratory PPE is often insufficient for aromatic esters, which can rapidly degrade common barrier materials. This guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety and logistical efficiency when handling this compound.

Chemical Profile & Mechanistic Hazard Assessment

To understand the required Personal Protective Equipment (PPE), we must first analyze the molecular behavior of the compound:

  • Dermal Permeation (The Aromatic Ring): Aromatic esters are highly lipophilic. When they come into contact with standard latex or vinyl gloves, they act as plasticizers, rapidly degrading the polymer matrix and causing chemical breakthrough[1][2].

  • Volatility & Flammability (The Ethoxyacetate Moiety): Ethoxyacetate derivatives exhibit volatility at room temperature and are classified as combustible liquids[3][4]. Aerosolization during pipetting can lead to the accumulation of explosive mixtures or cause acute mucosal irritation in the respiratory tract[3][5].

  • Reactivity: The compound is stable under normal conditions but is highly incompatible with strong oxidizing agents, which can trigger exothermic reactions[4][6].

Mandatory Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered specifically to counteract the lipophilic and volatile nature of 2-Methoxyphenyl ethoxyacetate.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile Gloves (≥8 mil thickness) OR Double-Gloved (4 mil)Aromatic esters rapidly permeate latex. Heavy-duty nitrile provides a robust, chemically resistant barrier against lipophilic ether/ester moieties[1][2].
Eye Protection ANSI Z87.1 Chemical Splash GogglesDeflects accidental splashes. Safety glasses with side shields are insufficient due to the vapor-irritant nature of the ethoxyacetate group[6].
Body Protection Flame-Resistant (FR) Lab CoatEthoxyacetates are combustible. FR cotton prevents fabric ignition in the event of a static discharge or flash fire[3][4].
Respiratory Chemical Fume Hood (Face velocity >100 fpm)Actively captures volatile ethoxyacetate vapors, preventing acute mucosal irritation in the respiratory tract[2][3].

Mechanistic Toxicology & Exposure Pathways

The following diagram illustrates the causality between the compound's exposure routes, the biological targets at risk, and the specific PPE interventions required to break the chain of exposure.

PPE_Efficacy Compound 2-Methoxyphenyl ethoxyacetate Inhalation Inhalation Route (Vapor/Aerosol) Compound->Inhalation Dermal Dermal Route (Direct Contact) Compound->Dermal Ocular Ocular Route (Splashes) Compound->Ocular Hood Chemical Fume Hood (>100 fpm airflow) Inhalation->Hood Captured by Gloves Nitrile Gloves (>8 mil thickness) Dermal->Gloves Blocked by Goggles Splash Goggles (ANSI Z87.1) Ocular->Goggles Deflected by Resp Respiratory Tract Irritation Hood->Resp Prevents Skin Epidermal Absorption & Irritation Gloves->Skin Prevents Eye Corneal Damage Goggles->Eye Prevents

Mechanistic pathway of 2-Methoxyphenyl ethoxyacetate exposure and targeted PPE interventions.

Operational Workflow & Handling Protocol

To maintain scientific integrity and operational safety, adhere to the following step-by-step methodology when handling the neat liquid or concentrated solutions.

Step 1: Workspace Preparation

  • Verify that the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm)[2].

  • Clear the deck of any strong oxidizing agents, as they are strictly incompatible with ethoxyacetate derivatives[4][6].

Step 2: Static Dissipation & Tool Selection

  • Because ethoxyacetates present a flammability hazard, ensure all receiving containers are grounded if transferring large volumes (e.g., >1 Liter)[4].

  • Use glass or PTFE-lined pipettes for transfer. Avoid standard polystyrene serological pipettes, which may degrade upon contact with the aromatic ester. Use non-sparking tools[4].

Step 3: Execution of Transfer

  • Perform all transfers at least 6 inches inside the fume hood sash to ensure optimal vapor capture.

  • Keep the primary container tightly sealed immediately after use. Vapors from ethoxyacetates are heavier than air and can accumulate in low areas if left unsealed[5].

Spill Response, Decontamination, and Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent vapor accumulation and environmental contamination.

Spill Response Protocol:

  • Evacuation & Isolation: For spills exceeding 100 mL outside a fume hood, alert personnel, evacuate the immediate area, and eliminate all potential ignition sources[7].

  • Containment: Do not use combustible absorbents such as paper towels or sawdust. Apply an inert, non-combustible absorbent such as vermiculite, dry sand, or earth to the spill[7].

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable hazardous waste container[4].

Decontamination & Disposal:

  • Surface Decontamination: Wash the affected surface thoroughly with a strong detergent and water. While the compound is only slightly soluble in water, the surfactant in soap effectively solubilizes the lipophilic aromatic residue[6].

  • Waste Routing: Label the sealed container as "Hazardous Organic Waste - Combustible."

  • Incineration: Route the waste to a licensed disposal facility. The compound must be burned in a chemical incinerator equipped with an afterburner and scrubber. Incomplete combustion of aromatic esters can yield toxic carbon monoxide and acrid smoke; it must never be flushed down the drain[5][7].

Sources

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